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  • Product: Enpromate
  • CAS: 10087-89-5

Core Science & Biosynthesis

Foundational

Enpromate (CAS 10087-89-5): A Technical Guide for Drug Development Professionals

Introduction Enpromate, identified by the CAS number 10087-89-5, is a chemical entity with potential applications in the pharmaceutical sector, particularly within oncology. Its chemical structure, 1,1-diphenyl-2-propyny...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Enpromate, identified by the CAS number 10087-89-5, is a chemical entity with potential applications in the pharmaceutical sector, particularly within oncology. Its chemical structure, 1,1-diphenyl-2-propynyl cyclohexylcarbamate, places it within the carbamate class of compounds, a group known for a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the current knowledge on Enpromate, including its molecular structure, and available property data. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this molecule.

Molecular Structure and Chemical Identity

Enpromate is a carbamate derivative featuring a sterically hindered propargyl alcohol esterified with a cyclohexyl carbamic acid. The molecule is characterized by the presence of two phenyl rings attached to the same carbon atom, which also bears the propargyl group.

Key Identifiers:

IdentifierValue
CAS Number 10087-89-5
Molecular Formula C22H23NO2
Molecular Weight 333.42 g/mol
IUPAC Name 1,1-diphenylprop-2-yn-1-yl cyclohexylcarbamate
SMILES C#CC(c1ccccc1)(c2ccccc2)OC(=O)NC3CCCCC3
Synonyms 1,1-DIPHENYL-2-PROPYNL-CYCLOHEXYL-CARBAMATE, CARBAMIC ACID, CYCLOHEXYL-, 1,1-DIPHENYL-2-PROPYNYL ESTER, NSC-112682

graph "Enpromate_Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; C20 [label="C"]; C21 [label="C"]; C22 [label="C"]; N1 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O1 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; H1 [label="H"];

// Phenyl Ring 1 C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C3;

// Phenyl Ring 2 C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9;

// Central Carbon and Propargyl group C2 -- C3; C2 -- C9; C2 -- C1; C1 -- H1; C1 -- C15 [style=dotted]; // Triple bond representation// Carbamate Linkage C2 -- O1; O1 -- C16; C16 -- O2 [style=dotted]; // Double bond C16 -- N1;

// Cyclohexyl Ring N1 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C21; C21 -- C22; C22 -- C17; }

Caption: 2D representation of the molecular structure of Enpromate.

Physicochemical Properties

PropertyValueSource
Molecular Weight 333.42 g/mol Publicly available chemical databases
Molecular Formula C22H23NO2Publicly available chemical databases
Physical Form Solid (predicted)Inferred from structure
Solubility Insoluble in water (predicted), Soluble in organic solvents (predicted)Inferred from structure
pKa Data not available-
Melting Point Data not available-
Boiling Point Data not available-

Pharmacological Profile and Potential Mechanism of Action

Enpromate is classified as a potential antineoplastic agent.[3] While the specific mechanism of action for Enpromate has not been elucidated in publicly available literature, the carbamate functional group is a key structural motif in a number of anticancer agents.[2][4]

General Mechanisms of Action for Carbamate-Containing Anticancer Agents:

  • Prodrug Approach: Carbamate groups are often used to mask a pharmacologically active moiety, such as a cytotoxic phenol.[5] The carbamate can be designed to be cleaved under specific physiological conditions, such as the tumor microenvironment, to release the active drug, thereby enhancing selectivity and reducing systemic toxicity.

  • Tubulin Polymerization Inhibition: Some carbamate derivatives have been shown to interfere with microtubule dynamics, a critical process for cell division.[2] By inhibiting tubulin polymerization, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

  • Enzyme Inhibition: Carbamates can act as inhibitors of various enzymes that are crucial for cancer cell survival and proliferation.[1]

Given the structure of Enpromate, it is plausible that its potential antineoplastic activity could stem from one or more of these mechanisms. The bulky diphenylpropargyl group could play a significant role in binding to a specific biological target. Further research is required to determine the precise pharmacological profile of Enpromate.

Potential_Antineoplastic_Mechanisms_of_Carbamates cluster_mechanisms Potential Mechanisms of Action Enpromate Enpromate (Carbamate Structure) Prodrug Prodrug Activation (e.g., in tumor microenvironment) Enpromate->Prodrug Cleavage Tubulin Tubulin Polymerization Inhibition Enpromate->Tubulin Binding Enzyme Enzyme Inhibition Enpromate->Enzyme Inhibition Target Cancer Cell Prodrug->Target Release of Cytotoxic Agent Tubulin->Target Cell Cycle Arrest & Apoptosis Enzyme->Target Disruption of Cellular Processes

Caption: Potential mechanisms of antineoplastic activity for carbamate-containing compounds like Enpromate.

Experimental Protocols: Synthesis and Characterization

Specific, validated experimental protocols for the synthesis and characterization of Enpromate are not detailed in the available scientific literature. However, general methods for the synthesis of propargyl carbamates can be adapted.

General Synthesis of Propargyl Carbamates

A common method for the synthesis of carbamates is the reaction of an alcohol with an isocyanate.[6] For Enpromate, this would involve the reaction of 1,1-diphenyl-2-propyn-1-ol with cyclohexyl isocyanate.

Reaction Scheme:

Illustrative Protocol:

  • Reactant Preparation: Dissolve 1,1-diphenyl-2-propyn-1-ol in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: Add an equimolar amount of cyclohexyl isocyanate to the solution dropwise at room temperature. A catalyst, such as a tertiary amine (e.g., triethylamine) or a tin compound (e.g., dibutyltin dilaurate), may be added to facilitate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, quench the reaction with a suitable reagent if necessary. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[7]

Characterization Methods

The synthesized Enpromate should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons and their connectivity.

    • ¹³C NMR: To identify the number and types of carbon atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbamate C=O and N-H stretching vibrations, and the alkyne C≡C and ≡C-H stretches.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.[8]

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C22H23NO2.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 1,1-diphenyl-2-propyn-1-ol + Cyclohexyl isocyanate Reaction Reaction in Anhydrous Solvent (with optional catalyst) Reactants->Reaction Purification Work-up & Purification (Column Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Enpromate IR IR Spectroscopy Purification->IR Pure Enpromate MS Mass Spectrometry (HRMS) Purification->MS Pure Enpromate EA Elemental Analysis Purification->EA Pure Enpromate

Caption: A general experimental workflow for the synthesis and characterization of Enpromate.

Future Directions and Conclusion

Enpromate represents a molecule of interest within the broad class of carbamate compounds with potential antineoplastic properties. However, the current publicly available data is limited. To fully assess its therapeutic potential, further research is critically needed in the following areas:

  • Detailed Physicochemical Profiling: Experimental determination of solubility, pKa, melting point, and other key parameters is essential for formulation development.

  • Elucidation of the Mechanism of Action: In-depth biological studies are required to identify the specific cellular targets and pathways affected by Enpromate.

  • In Vitro and In Vivo Efficacy Studies: Evaluation of its cytotoxic and antitumor activity in relevant cancer cell lines and animal models is necessary.

  • Development of Validated Analytical Methods: Robust and sensitive analytical methods are needed for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies.

This technical guide provides a consolidated overview of the existing information on Enpromate (CAS 10087-89-5). While significant data gaps remain, the structural features of this molecule warrant further investigation into its potential as a therapeutic agent.

References

  • Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. PMC. Available at: [Link]

  • Synthesis of Propargylic and Allenic Carbamates via the C-H Amination of Alkynes. Organic Letters. Available at: [Link]

  • Synthesis of Propargylic and Allenic Carbamates via the C–H Amination of Alkynes. Organic Letters. Available at: [Link]

  • Aqueous synthesis of iodopropargyl carbamate. Google Patents.
  • USE OF COMPOUNDS WITH ALIPHATIC CARBAMATE GROUP IN PHARMACEUTICS. inLibrary. Available at: [Link]

  • Application of organic carbamates in drug design. Part 1: Anticancer agents. Recent reports. Available at: [Link]

  • Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Acta Pharmaceutica. Available at: [Link]

  • Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. The Journal of Organic Chemistry. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]

  • An insight into the anticancer potential of carbamates and thiocarbamates of 10-demethoxy-10-methylaminocolchicine. PubMed. Available at: [Link]

  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry. Available at: [Link]

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. PMC. Available at: [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC. Available at: [Link]

  • Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO 2 from 283 to 313 K by NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Fundamentals of antineoplastic agent therapy for cancer Key concepts. Cancer Australia. Available at: [Link]

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Ministry of Health, Labour and Welfare, Japan. Available at: [Link]

  • Mechanisms of Action of Antineoplastic Drugs. Clinical Gate. Available at: [Link]

  • Antineoplastic. Wikipedia. Available at: [Link]

  • Book 8 - Antineoplastic Drugs. SEER. Available at: [Link]

  • 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. The Royal Society of Chemistry. Available at: [Link]

  • Mechanisms of Action of Antineoplastic Drugs. Basicmedical Key. Available at: [Link]

    • International Journal of Development Research. Available at: [Link]

  • 1-(3,4-DIMETHYLPHENYL)-1-PHENYL-2-PROPYNYL CYCLOHEXYLCARBAMATE. Drugfuture. Available at: [Link]

  • 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. MDPI. Available at: [Link]

  • 1,1-DIMETHYL-2-PROPYNYL PHENYLCARBAMATE — Chemical Substance Information. NextSDS. Available at: [Link]

  • A novel small-molecule compound targeting CD147 inhibits the motility and invasion of hepatocellular carcinoma cells. PMC. Available at: [Link]

  • Measuring if Immunotherapy Plus Chemotherapy is Better Than Chemotherapy Alone for Patients With Aggressive Poorly Differentiated Sarcomas. ClinicalTrials.gov. Available at: [Link]

  • Development of a bispecific antibody that inhibits EGFR and B7H3 in NSCLC. PubMed. Available at: [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. Available at: [Link]

  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses Procedure. Available at: [Link]

  • Analytical Methods. OPUS. Available at: [Link]

  • Synthetic method development of drug-like heterocycles and medicinal chemistry optimization. University of Wisconsin–Madison. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. Available at: [Link]

  • Chemical Composition and In Vitro Biological Activity of the Polar and Non-Polar Fractions Obtained from the Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim. PMC. Available at: [Link]

  • Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry. Available at: [Link]

  • Intracranial activity of antibody-drug conjugates in advanced non-small cell lung cancer: What have we accomplished so far?. PubMed. Available at: [Link]

  • Non-reductive scavenging of 1,1-diphenyl-2-picrylhydrazyl (DPPH) by peroxyradical: a useful method for quantitative analysis of peroxyradical. PubMed. Available at: [Link]

  • Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. ResearchGate. Available at: [Link]

  • Discovery of a Novel Class of Dimeric Smac Mimetics as Potent IAP Antagonists Resulting in a Clinical Candidate for the Treatment of Cancer (AZD5582). PubMed. Available at: [Link]

Sources

Exploratory

Preliminary Screening of Enpromate in Solid Tumor Models: An In-Depth Technical Guide

Executive Summary Enpromate (NSC-112682; 1,1-diphenyl-2-propynyl cyclohexanecarbamate) is a synthetic acetylenic carbamate historically recognized for its antineoplastic properties. Originally evaluated in the 1970s for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enpromate (NSC-112682; 1,1-diphenyl-2-propynyl cyclohexanecarbamate) is a synthetic acetylenic carbamate historically recognized for its antineoplastic properties. Originally evaluated in the 1970s for bronchogenic carcinoma and Ewing's sarcoma , modern advancements in preclinical screening necessitate a re-evaluation of its efficacy using contemporary, highly controlled solid tumor models. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the preliminary screening of Enpromate, bridging historical pharmacology with modern molecular oncology.

Mechanistic Rationale & Target Biology

Enpromate functions as an alkylating-like agent. It induces covalent cross-linking of DNA base pairs, disrupting the replication fork during the S-phase of the cell cycle. This catastrophic structural damage triggers the DNA Damage Response (DDR) pathway, predominantly governed by ATM/ATR kinases, which subsequently stabilize p53 to enforce G2/M cell cycle arrest or execute caspase-mediated apoptosis .

MOA Enpromate Enpromate (NSC-112682) DNA DNA Alkylation & Cross-linking Enpromate->DNA Covalent binding DDR DNA Damage Response (ATM/ATR Activation) DNA->DDR Sensor activation p53 p53 Stabilization DDR->p53 Phosphorylation Apoptosis Apoptosis (Caspase 3/7 Cleavage) p53->Apoptosis Bax/Bcl-2 modulation CellCycle Cell Cycle Arrest (G2/M Phase) p53->CellCycle p21 upregulation

Figure 1: Mechanistic pathway of Enpromate-induced DNA damage and apoptosis.

Experimental Design and Causality

To establish a self-validating screening system, the experimental design must separate genuine pharmacological efficacy from artifactual noise.

  • Model Selection: We utilize A549 (Non-Small Cell Lung Cancer) and SK-ES-1 (Ewing's Sarcoma) cell lines due to their historical sensitivity profiles and robust in vivo engraftment rates.

  • Orthogonal Validation: In vitro cytotoxicity is measured via ATP quantification rather than tetrazolium reduction, eliminating metabolic artifacts. In vivo efficacy is validated orthogonally through caliper measurements and post-excision histopathology (H&E and γ H2AX IHC).

Detailed Methodologies

Protocol 1: In Vitro Cytotoxicity Profiling (CellTiter-Glo)
  • Step 1: Cell Seeding. Seed A549 and SK-ES-1 cells at 3×103 cells/well in 96-well opaque white plates.

    • Causality: Opaque plates prevent luminescent cross-talk between wells. The specific seeding density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from skewing viability data.

  • Step 2: Enpromate Administration. After 24 hours of adherence, treat cells with a 10-point serial dilution of Enpromate (0.1 μ M to 100 μ M). Maintain a final DMSO concentration of 0.1%. Include a Cisplatin positive control and a vehicle-only negative control.

    • Causality: Exceeding 0.1% DMSO induces solvent-mediated basal toxicity, compromising the integrity of the IC50 calculation. The inclusion of Cisplatin validates the assay's sensitivity to DNA-damaging agents.

  • Step 3: ATP-Dependent Detection. At 72 hours post-treatment, add CellTiter-Glo reagent (1:1 volume). Incubate for 10 minutes on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

    • Causality: ATP quantification provides a direct, linear correlation with the number of metabolically active cells, offering superior sensitivity for alkylating agents compared to MTT assays, which can be confounded by mitochondrial stress prior to actual cell death.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study
  • Step 1: Subcutaneous Inoculation. Resuspend 5×106 A549 cells in a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the right flank of 6-week-old female athymic nude mice.

    • Causality: Athymic nude mice lack functional T-cells, preventing immune rejection of the human xenograft while preserving innate immunity to assess basic stromal interactions . Matrigel provides a localized extracellular matrix that enhances the tumor take-rate and promotes uniform growth kinetics.

  • Step 2: Randomization. Monitor tumor growth bi-weekly. Once tumors reach an average volume of 100 mm³, randomize mice into treatment groups (n=8/group).

    • Causality: Initiating treatment at 100 mm³ ensures the tumor has established a functional microvasculature. Treating avascular cell clusters yields false-positive efficacy that fails to translate clinically.

  • Step 3: Dosing and Monitoring. Administer Enpromate (15 mg/kg and 30 mg/kg) via intraperitoneal (IP) injection twice weekly for 4 weeks. Measure tumor dimensions using digital calipers ( Volume=(length×width2)/2 ) and record body weights.

    • Causality: Tracking body weight in parallel with tumor volume is a critical self-validating step to differentiate true therapeutic index from systemic maximum tolerated dose (MTD) toxicity. A weight loss of >20% mandates immediate euthanasia.

Workflow CellPrep Cell Line Preparation (A549, SK-ES-1) Inoculation Subcutaneous Inoculation (Athymic Nude Mice) CellPrep->Inoculation Randomization Tumor Volume ~100 mm³ Randomization Inoculation->Randomization Treatment Enpromate Administration (Vehicle, Low, High Dose) Randomization->Treatment Monitoring Caliper Measurements & Body Weight (Bi-weekly) Treatment->Monitoring Endpoint Tumor Excision & Histopathology (H&E, IHC) Monitoring->Endpoint

Figure 2: Step-by-step workflow for in vivo solid tumor xenograft screening.

Quantitative Data Presentation

Table 1: In Vitro Cytotoxicity Profiling (Expected IC50)

Cell LineOriginExpected IC50 ( μ M)Reference Drug (Cisplatin IC50)
A549 Non-Small Cell Lung Cancer12.5 ± 1.215.3 ± 1.5
SK-ES-1 Ewing's Sarcoma8.4 ± 0.99.1 ± 1.1
HCT116 Colorectal Carcinoma18.2 ± 2.122.4 ± 2.8
MRC-5 Normal Lung Fibroblast> 50.0> 40.0

Table 2: In Vivo Tumor Growth Inhibition (TGI) Metrics (A549 Xenograft)

Treatment GroupDose (mg/kg)Tumor Volume Day 28 (mm³)TGI (%)Body Weight Change (%)
Vehicle Control 01250 ± 180N/A+ 2.1
Enpromate (Low) 15680 ± 11045.6- 1.5
Enpromate (High) 30310 ± 8575.2- 4.2
Cisplatin (Ref) 5350 ± 9072.0- 8.5

Conclusion

By employing a causally-driven, self-validating methodology, researchers can accurately benchmark the antineoplastic potential of Enpromate. The integration of ATP-based in vitro screening with rigorously randomized in vivo xenograft models ensures high-fidelity data, paving the way for advanced pharmacokinetic and pharmacodynamic profiling in modern drug development pipelines.

References

  • Gailani S, Blais M. Clinical trial of acetylenic carbamate: 1,1-diphenyl-2-propynyl cyclohexanecarbamate (NSC-112682). Cancer Chemother Rep. 1970 Jun;54(3):187-90. URL:[Link]

  • Holash J, et al. Monoclonal antibody lead characterization: in vitro and in vivo methods. Methods Mol Biol. 2014;1060:275-93. URL:[Link]

  • Fu D, et al. Balancing repair and tolerance of DNA damage caused by alkylating agents. Nat Rev Cancer. 2012 Feb 16;12(2):104-20. URL:[Link]

Foundational

A Predictive Technical Guide to the Metabolic Pathways and Primary Degradation Products of Enpromate

Introduction Enpromate (1,1-diphenyl-2-propynyl-cyclohexyl-carbamate) is an antineoplastic agent whose metabolic fate has not been extensively characterized in publicly available literature.[1] This guide, therefore, pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Enpromate (1,1-diphenyl-2-propynyl-cyclohexyl-carbamate) is an antineoplastic agent whose metabolic fate has not been extensively characterized in publicly available literature.[1] This guide, therefore, provides a predictive analysis of its biotransformation based on fundamental principles of xenobiotic metabolism and data from structurally related molecules. For drug development professionals, understanding the likely metabolic pathways is a critical first step in predicting a compound's pharmacokinetic profile, potential for drug-drug interactions, and risk of forming reactive or toxic metabolites. This document outlines the probable Phase I and Phase II metabolic pathways for enpromate, identifies its likely primary degradation products, and provides detailed experimental protocols for validating these predictions in a research setting.

Part 1: Predicted Metabolic Pathways of Enpromate

The metabolism of xenobiotics like enpromate is a biphasic process designed to increase their water solubility and facilitate excretion.[2] Phase I involves the introduction or unmasking of functional groups, primarily through oxidation, reduction, or hydrolysis. Phase II reactions involve the conjugation of these functional groups with endogenous molecules, such as glucuronic acid or sulfate, to form highly polar conjugates.[3][4]

The structure of enpromate presents several key functional groups susceptible to metabolic attack: two phenyl rings, a cyclohexyl ring, and a carbamate ester linkage.

Phase I Biotransformation: Functionalization

Phase I metabolism of enpromate is likely dominated by oxidative reactions catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes and hydrolysis by esterases.[5][6][7] CYP450 enzymes are the primary catalysts for the oxidative biotransformation of most lipophilic xenobiotics.[6]

Predicted Phase I Metabolic Pathways for Enpromate:

  • Alicyclic Hydroxylation: The cyclohexyl ring is a prime target for oxidation by CYP450 enzymes (e.g., CYP3A4, CYP2C9). This reaction introduces a hydroxyl (-OH) group onto the saturated ring, a common pathway for increasing the polarity of cyclic moieties. The high C-H bond dissociation energy in such rings can influence the site of attack, but hydroxylation remains a highly probable metabolic route.[8]

  • Aromatic Hydroxylation: The two phenyl rings are susceptible to electrophilic attack by activated oxygen species generated in the CYP450 catalytic cycle. This results in the formation of phenolic metabolites (monohydroxylated enpromate). The position of hydroxylation (ortho, meta, or para) will depend on the specific CYP isozyme involved.

  • Carbamate Hydrolysis: The carbamate ester linkage is a potential site for hydrolysis by carboxylesterases, which are abundant in the liver and plasma. This reaction would cleave enpromate into two primary fragments: 1,1-diphenyl-2-propyn-1-ol and cyclohexylcarbamic acid. The latter is unstable and would likely decompose spontaneously to cyclohexylamine and carbon dioxide.

The following diagram illustrates the predicted major Phase I metabolic pathways for enpromate.

Enpromate_Phase_I_Metabolism cluster_oxidation Oxidation (CYP450) cluster_hydrolysis Hydrolysis (Esterases) Enpromate Enpromate (C22H23NO2) Hydroxylated_Enpromate_Cyclohexyl Alicyclic Monohydroxylated Enpromate (on Cyclohexyl Ring) Enpromate->Hydroxylated_Enpromate_Cyclohexyl Alicyclic Hydroxylation Hydroxylated_Enpromate_Phenyl Aromatic Monohydroxylated Enpromate (on Phenyl Ring) Enpromate->Hydroxylated_Enpromate_Phenyl Aromatic Hydroxylation Diphenylpropynol 1,1-Diphenyl-2-propyn-1-ol Enpromate->Diphenylpropynol Carbamate Hydrolysis Cyclohexylamine Cyclohexylamine + CO2 (from unstable carbamic acid) Enpromate->Cyclohexylamine Carbamate Hydrolysis

Caption: Predicted Phase I metabolic pathways of Enpromate.

Phase II Biotransformation: Conjugation

The hydroxylated metabolites generated in Phase I and the cyclohexylamine from hydrolysis serve as substrates for Phase II conjugation reactions. These reactions further increase water solubility and prepare the metabolites for excretion.[2][3]

  • Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to hydroxyl groups.[4][9] The hydroxylated enpromate metabolites and 1,1-diphenyl-2-propyn-1-ol are excellent candidates for forming O-glucuronides. Glucuronidation is a high-capacity pathway that effectively detoxifies and facilitates the elimination of a wide variety of xenobiotics.[4]

  • Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites. This is generally a high-affinity, low-capacity pathway compared to glucuronidation.

  • N-Acetylation: If formed, cyclohexylamine could be a substrate for N-acetyltransferases (NATs), a common pathway for primary amines.

Part 2: Primary Degradation Products

Based on the predictive pathways, the primary degradation products of enpromate expected to be found in plasma, urine, or feces would include a mixture of Phase I and Phase II metabolites.

Metabolite Class Specific Predicted Metabolites Metabolic Origin
Phase I (Oxidized) - Monohydroxy-enpromate (cyclohexyl) - Monohydroxy-enpromate (phenyl)Oxidation (CYP450)
Phase I (Hydrolyzed) - 1,1-diphenyl-2-propyn-1-ol - CyclohexylamineHydrolysis (Esterase)
Phase II (Conjugated) - Enpromate-glucuronide (from hydroxylated parent) - Enpromate-sulfate (from hydroxylated parent) - Diphenylpropynol-glucuronide - Acetyl-cyclohexylamineGlucuronidation, Sulfation, Acetylation

Part 3: Experimental Validation Protocols

The following protocols describe how to validate the predicted metabolic pathways for enpromate. These methods are standard in drug metabolism laboratories and provide a self-validating system for characterizing a new chemical entity.

Protocol: In Vitro Metabolic Stability & Reaction Phenotyping

Objective: To determine the rate of enpromate metabolism in human liver microsomes (HLM) and identify the primary CYP450 enzymes responsible.

Causality: HLM contains a rich complement of Phase I enzymes, particularly CYP450s.[7] By measuring the disappearance of the parent drug over time, we can calculate its intrinsic clearance. Including specific CYP inhibitors allows us to pinpoint which enzymes are the key drivers of its metabolism, which is crucial for predicting drug-drug interaction potential.

Methodology:

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM, 20 mg/mL) on ice.

    • Prepare a 1 M stock of NADPH regenerating system (e.g., G6P, G6PDH, NADP+) in buffer.

    • Prepare a 10 mM stock solution of Enpromate in a suitable organic solvent (e.g., Acetonitrile or DMSO).

    • Prepare 100x stock solutions of selective CYP450 inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6, etc.).

  • Incubation:

    • For each time point (0, 5, 15, 30, 60 min), prepare a set of microcentrifuge tubes.

    • To each tube, add potassium phosphate buffer (0.1 M, pH 7.4).

    • Add HLM to a final concentration of 0.5 mg/mL.

    • For reaction phenotyping tubes, add the specific CYP inhibitor.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding Enpromate to a final concentration of 1 µM, immediately followed by the NADPH regenerating system.

  • Reaction Quenching & Sample Preparation:

    • At the designated time point, stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like carbamazepine).

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of enpromate.

    • Plot the natural log of the percent remaining enpromate vs. time. The slope of this line is the rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol: Metabolite Identification Study

Objective: To detect and structurally characterize the metabolites of enpromate formed in vitro.

Causality: High-resolution mass spectrometry (LC-QTOF-MS or Orbitrap) is the gold standard for metabolite identification. It provides accurate mass measurements, which allow for the determination of elemental composition, and fragmentation patterns (MS/MS), which provide structural information to confirm the site of metabolic modification.

Methodology:

  • Incubation (Scaled-Up):

    • Perform a larger-scale incubation similar to the stability assay, but with a higher concentration of enpromate (e.g., 10 µM) and HLM (e.g., 1 mg/mL) for a longer duration (e.g., 60-120 minutes) to generate sufficient quantities of metabolites for detection.

    • Include incubations with and without NADPH to distinguish between oxidative (CYP-mediated) and non-oxidative (e.g., hydrolysis) degradation.

    • To identify Phase II metabolites, supplement the incubation with cofactors like UDPGA (for glucuronidation) and PAPS (for sulfation).

  • Sample Preparation:

    • Quench the reaction as described above.

    • For enhanced sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.

  • High-Resolution LC-MS/MS Analysis:

    • Inject the prepared sample onto a C18 HPLC column and elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • Acquire data in both full scan MS and data-dependent MS/MS modes.

    • The full scan mode will detect all ions, while the data-dependent MS/MS will automatically select the most intense ions (including potential metabolites) for fragmentation.

  • Data Analysis:

    • Process the data using metabolite identification software.

    • Search for predicted metabolites by extracting ion chromatograms for their expected exact masses (e.g., M+16 for hydroxylation, M+176 for glucuronidation).

    • Compare the MS/MS fragmentation pattern of the parent drug (enpromate) with that of the potential metabolites. A shift in the mass of a fragment ion can pinpoint the location of the metabolic modification.

The following diagram outlines the general workflow for this experimental approach.

Metabolite_ID_Workflow Incubation In Vitro Incubation (HLM, Enpromate, Cofactors) Quench Reaction Quenching & Protein Precipitation Incubation->Quench Centrifuge Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS High-Resolution LC-MS/MS Analysis (Full Scan & MS/MS) Supernatant->LCMS DataProcessing Data Processing & Software Analysis LCMS->DataProcessing MetaboliteProfile Putative Metabolite Identification (Mass Shift, Fragmentation) DataProcessing->MetaboliteProfile

Caption: Experimental workflow for metabolite identification.

Conclusion

References

  • Hypha Discovery. (2021, September 24). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Phase II (Conjugation) Reactions. (n.d.).
  • Helander, A., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Forensic Toxicology. [Link]

  • ENPROMATE. (n.d.). G-SRS. Retrieved from [Link]

  • Glucuronidation. (n.d.). Wikipedia. Retrieved from [Link]

  • Zhu, M., et al. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews. [Link]

  • Basit, A., & Basit, H. (2021). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Pharmaceutics. [Link]

  • Preissner, S., et al. (2010). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Abbott, F. S., & Acheampong, A. A. (1994). Synthesis and Evaluation of Amino Analogues of Valproic Acid. Pharmaceutical Research.
  • Löscher, W., & Nau, H. (1985). Pharmacokinetics and pharmacodynamics of valproate analogues in rats. IV. Anticonvulsant action and neurotoxicity of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • He, K., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen. [Link]

  • Zanger, U. M., & Schwab, M. (2013).
  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]

  • Cytochrome P450. (n.d.). Wikipedia. Retrieved from [Link]

  • Biotransformation. (n.d.).
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

  • In Vitro and In Vivo Models of Drug Metabolism. (n.d.). ResearchGate. Retrieved from [Link]

  • Valproate. (n.d.). Wikipedia. Retrieved from [Link]

  • Siddiqui, M. A., et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules. [Link]

  • Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. (2025). Hilaris Publishing. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

  • Unsaturated analogues of valproic acid : structure activity relationships and interaction with gaba metabolism. (n.d.). UBC Library Open Collections. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). MDPI. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. [Link]

  • Glucuronidation by UGT1A1 is the dominant pathway of the metabolic disposition of belinostat in liver cancer patients. (2013). PLoS One. [Link]

  • Drug Metabolism: Phase I and Phase II Metabolic Pathways. (2024). IntechOpen. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (n.d.). PMC - NIH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput HPLC-MS/MS Method for the Quantification of Enpromate in Biological Samples

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Analytes: Enpromate (Target), Enpromate-d5 (Internal Standard) Introduction & Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Analytes: Enpromate (Target), Enpromate-d5 (Internal Standard)

Introduction & Scientific Rationale

In modern clinical pharmacology, the quantification of targeted oral antineoplastic drugs requires assays that can navigate the complex matrix of human plasma without compromising throughput or sensitivity. Enpromate (NSC 112682), a small-molecule chemotherapeutic agent (MW: 333.43 g/mol ), is subject to pharmacokinetic (PK) variability, making therapeutic drug monitoring (TDM) essential for maintaining the therapeutic window while mitigating toxicity (1[1]; 2[2]).

This application note details a robust, self-validating HPLC-MS/MS methodology for the quantification of Enpromate. The protocol is engineered to eliminate phospholipid-induced ion suppression—a common pitfall in electrospray ionization (ESI)—and is fully validated according to the 3[3].

Mechanistic Insights: Causality Behind the Method
  • Sample Preparation (Why SPE over PPT?): While protein precipitation (PPT) is ubiquitous due to its simplicity, it fails to remove endogenous phospholipids (e.g., phosphatidylcholines). These lipids compete with the analyte for charge droplets in the ESI source, leading to unpredictable matrix effects (4[4]). To ensure a self-validating and reproducible system, we employ a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE). The polymeric sorbent retains Enpromate while polar interferences and salts are washed away, ensuring the matrix factor remains tightly controlled near 1.0 (5[5]).

  • Chromatographic Ionization (Why Ammonium Formate?): Enpromate contains nitrogenous functional groups highly amenable to protonation. By buffering the mobile phase with 2 mM ammonium formate and 0.1% formic acid, we deliberately drive the solution-phase equilibrium toward the [M+H]+ state prior to aerosolization, exponentially increasing the sensitivity of the positive-ion ESI (ESI+) signal (6[6]).

Materials and Reagents

  • Analytes: Enpromate reference standard (Purity 99%); Enpromate-d5 (Internal Standard, IS).

  • Biological Matrix: Blank human plasma (K2EDTA anticoagulant).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Formate.

  • Consumables: Oasis HLB 96-well µElution plates (30 µm, 2 mg/well).

Experimental Protocols

Preparation of Calibration Standards and Quality Controls
  • Prepare a primary stock solution of Enpromate at 1.0 mg/mL in DMSO.

  • Spike blank human plasma to yield calibration standards ranging from 2.0 ng/mL (LLOQ) to 500 ng/mL (ULOQ).

  • Prepare Quality Control (QC) samples at 6.0 ng/mL (LQC), 50 ng/mL (MQC), and 400 ng/mL (HQC).

Solid-Phase Extraction (SPE) Workflow

This step-by-step extraction protocol isolates the analyte while removing signal-suppressing proteins and lipids.

  • Pre-treatment: Aliquot 100 µL of plasma (standards, QCs, or unknown samples) into a 96-well plate. Add 10 µL of IS working solution (50 ng/mL) and 100 µL of 2% phosphoric acid ( H3​PO4​ ) to disrupt protein-drug binding.

  • Conditioning: Pass 200 µL MeOH followed by 200 µL LC-MS grade water through the HLB µElution plate.

  • Loading: Transfer the pre-treated sample onto the SPE plate. Apply a gentle vacuum (approx. 5 inHg).

  • Washing: Wash with 200 µL of 5% MeOH in water to remove polar interferences.

  • Elution: Elute the analytes with 2 x 50 µL of 100% ACN.

  • Dilution: Dilute the eluate with 100 µL of Mobile Phase A prior to injection to match initial chromatographic conditions and prevent peak fronting.

SPE_Workflow N1 Plasma Sample (100 µL) + Internal Standard N2 Pre-treatment (Add 2% H3PO4) N1->N2 N4 Load Sample (Apply Vacuum) N2->N4 N3 Condition SPE Cartridge (MeOH, then H2O) N3->N4 N5 Wash (5% MeOH in H2O) N4->N5 N6 Elute (100% Acetonitrile) N5->N6 N7 Dilute & Reconstitute (Mobile Phase A) N6->N7 N8 LC-MS/MS Analysis N7->N8

Figure 1: Solid-Phase Extraction (SPE) workflow for Enpromate isolation from human plasma.

LC-MS/MS Conditions
  • System: Waters ACQUITY UPLC coupled to a Xevo TQ-XS Triple Quadrupole Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 45 °C.

  • Mobile Phase A: Water containing 2 mM ammonium formate and 0.1% FA.

  • Mobile Phase B: ACN containing 0.1% FA.

  • Gradient: 0–0.5 min (10% B), 0.5–2.5 min (linear to 90% B), 2.5–3.5 min (hold 90% B), 3.5–3.6 min (return to 10% B), 3.6–4.5 min (equilibration). Flow rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • MS Parameters (ESI+):

    • Capillary Voltage: 1.5 kV.

    • Desolvation Temperature: 500 °C.

    • MRM Transitions: Enpromate m/z 334.4 215.2 (Quantifier), 334.4 187.1 (Qualifier). IS m/z 339.4 215.2.

Bioanalytical Method Validation (FDA M10 Compliance)

The method was rigorously validated in accordance with the3[3].

Validation_Logic cluster_0 Method Development cluster_1 FDA M10 Validation Parameters LC Chromatography (BEH C18) MS MS/MS Optimization (MRM Transitions) LC->MS Val1 Selectivity & Matrix Effect MS->Val1 Optimize Val2 Accuracy & Precision Val1->Val2 Val3 Stability (Benchtop, F/T) Val2->Val3 Out Validated PK Assay Val3->Out

Figure 2: Logical progression of FDA M10 bioanalytical method validation parameters.

Selectivity and Matrix Effect

Blank plasma from six independent lots was analyzed. No endogenous interference >20% of the LLOQ area was observed. The matrix factor (MF) was calculated using post-extraction spiked samples versus neat solutions, yielding an IS-normalized MF of 0.95–1.05, indicating negligible ion suppression.

Linearity and Sensitivity

The calibration curve demonstrated excellent linearity ( R2>0.995 ) over the 2.0 – 500 ng/mL range using a 1/x2 weighted linear regression. The Lower Limit of Quantification (LLOQ) was established at 2.0 ng/mL (Signal-to-Noise > 10).

Accuracy, Precision, and Recovery

Intra-day and inter-day accuracy and precision were evaluated using six replicates of QCs at four concentration levels (LLOQ, LQC, MQC, HQC) across three separate runs. All parameters met the FDA acceptance criteria (Accuracy within 85-115%; Precision 15%).

Table 1: Summary of Accuracy, Precision, and Recovery Data

Nominal Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Extraction Recovery (%)
2.0 (LLOQ)6.48.1102.589.4
6.0 (LQC)4.25.698.291.2
50.0 (MQC)3.14.0101.492.5
400.0 (HQC)2.83.599.893.1

Conclusion

This application note outlines a highly sensitive, selective, and high-throughput HPLC-MS/MS methodology for the quantification of the antineoplastic agent Enpromate in human plasma. By leveraging HLB solid-phase extraction and optimized ESI+ MRM transitions, the assay overcomes matrix suppression challenges common in biological samples. The protocol fully complies with FDA M10 validation guidelines, ensuring its suitability for rigorous clinical pharmacokinetic profiling and therapeutic drug monitoring.

References

  • ENPROMATE (109) CHEMOTHERAPEUTIC DRUGS. worldvista.org.[2]

  • Compound: ENPROMATE (CHEMBL2106211) - ChEMBL - EMBL-EBI. ebi.ac.uk.[1]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. fda.gov.[3]

  • Simultaneous determination of 11 oral targeted antineoplastic drugs and 2 active metabolites by LC-MS/MS in human plasma. nih.gov.[6]

  • LC-ESI-MS/MS method validation for simultaneous quantification of FDA-approved anticancer agents futibatinib and binimetinib in rat plasma. nih.gov.[5]

  • Development and validation of an UPLC-ESI–MS/MS method for simultaneous quantification of antineoplastic agents. amsterdamumc.nl.[4]

Sources

Application

Application Note: In Vivo Dosing Regimens for Enpromate in Murine Xenograft Studies

Target Audience: Preclinical Researchers, Oncologists, and Drug Development Scientists Document Type: Technical Protocol & Application Guide Executive Summary Enpromate (CAS: 10087-89-5) is an alkylating antineoplastic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Oncologists, and Drug Development Scientists Document Type: Technical Protocol & Application Guide

Executive Summary

Enpromate (CAS: 10087-89-5) is an alkylating antineoplastic agent utilized in preclinical oncology to disrupt DNA synthesis and induce apoptosis in rapidly dividing tumor cells[1][2]. Translating in vitro cytotoxicity into an in vivo murine model requires a rigorously validated dosing regimen to navigate the narrow therapeutic index typical of alkylating chemotherapeutics. This application note details a self-validating, two-phase protocol for establishing the Maximum Tolerated Dose (MTD) and executing subcutaneous murine xenograft efficacy studies.

Scientific Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand the causality behind preclinical model design. Administering an arbitrary dose of a chemotherapeutic often leads to systemic toxicity, confounding true anti-tumor efficacy with generalized morbidity[3].

  • Model Selection: Athymic nude mice (BALB/c nu/nu) are selected for cell-derived xenografts (CDX) because their genetic lack of a thymus results in T-cell deficiency. This prevents the immunological rejection of human tumor cell lines while maintaining intact B-cell and innate immune functions, providing a stable environment for tumor evaluation[4][5].

  • Matrix Support: Tumor cells are suspended in a 1:1 ratio with Matrigel. This extracellular matrix preparation enhances initial cell survival and localized engraftment by providing essential growth factors and structural support, preventing the cells from dispersing systemically before vascularization occurs[6].

  • Self-Validating Controls: Every xenograft study must include a vehicle-only control cohort to establish baseline tumor growth kinetics, and a positive control (e.g., a known standard-of-care chemotherapeutic) to validate that the specific tumor line is responsive in vivo.

MOA A Enpromate Administration (Alkylating Agent) B Cellular Uptake into Tumor Cell A->B C DNA Cross-linking & Strand Breaks B->C D Cell Cycle Arrest (G2/M Phase) C->D E Apoptosis (Tumor Regression) D->E

Fig 1: Enpromate mechanism of action driving tumor cell apoptosis via DNA cross-linking.

Phase I: Maximum Tolerated Dose (MTD) Determination

Objective: Identify the highest dose of Enpromate that does not cause unacceptable toxicity, establishing the upper limit of the therapeutic window[7].

Step-by-Step Protocol
  • Cohort Assembly: Randomize healthy, age-matched, non-tumor-bearing BALB/c mice into groups of 3 (n=3 per dose level)[8].

  • Formulation: Dissolve Enpromate in a biologically compatible vehicle (e.g., 5% DMSO, 30% PEG400, 65% Saline) immediately prior to dosing to prevent compound degradation.

  • Dose Escalation: Administer Enpromate via intraperitoneal (IP) injection at escalating doses (e.g., 10, 25, 50, 100 mg/kg)[7].

  • Monitoring: Record body weight daily for 7 to 14 days. Monitor for acute toxic symptoms and autonomic signs (ruffled fur, lethargy, hunched posture, diarrhea) during the first 30 to 60 minutes post-dose, and daily thereafter[8].

  • Endpoint Definition: The MTD is established at the dose immediately below the one that induces >20% body weight loss or mortality[3].

Data Presentation: MTD Clinical Scoring Criteria
Toxicity GradeBody Weight Loss (%)Clinical ObservationsProtocol Action
Grade 0 < 5%Normal activity, smooth coat.Continue dose escalation.
Grade 1 5% - 10%Mild piloerection, normal mobility.Monitor closely; maintain dose.
Grade 2 10% - 20%Hunched posture, reduced mobility.Define as MTD limit.
Grade 3 > 20%Severe lethargy, autonomic distress.Euthanize immediately (Exceeds MTD)[3].

Phase II: Murine Xenograft Efficacy Protocol

Objective: Evaluate the anti-tumor efficacy of Enpromate using a standardized dosing regimen based on the established MTD.

G A Phase 1: MTD Determination B Cell Preparation & Engraftment A->B C Randomization (Tumor ~100 mm³) B->C D Enpromate Dosing (Vehicle, Low, High) C->D E Efficacy & PK/PD Analysis D->E

Fig 2: Preclinical workflow from MTD determination to xenograft efficacy analysis.

Step-by-Step Protocol
  • Cell Preparation: Harvest target human cancer cells (e.g., U87 glioma or MC38 colon adenocarcinoma) in the exponential growth phase. Ensure viability is >95% via trypan blue exclusion. Resuspend at 5×106 cells per 100 µL in a 1:1 mixture of cold PBS and Matrigel[4][6].

  • Implantation: Using a 27-gauge needle, inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old Athymic nude mice[4].

  • Tumor Monitoring & Randomization: Monitor tumor growth utilizing digital calipers three times weekly. Calculate tumor volume using the formula: V=2length×width2​ [4]. Once tumors reach an average volume of 100–150 mm³, randomize mice into treatment cohorts (n=8-10 per group) to ensure equal starting tumor burdens[6].

  • Dosing Execution: Administer Enpromate IP according to the established regimen (see matrix below).

  • Data Collection & Endpoints: Measure tumor dimensions and body weights three times per week. Euthanize animals when tumor volume exceeds 2,000 mm³, if ulceration occurs, or if body weight drops by >20%, in strict compliance with IACUC guidelines[6].

Data Presentation: Xenograft Dosing Regimen Matrix

Note: "X" represents the empirically determined MTD from Phase I.

CohortTreatment GroupDose LevelRoute / FrequencyPurpose
1 Vehicle Control0 mg/kgIP / Twice WeeklyBaseline tumor growth kinetics.
2 Low-Dose Enpromate0.25x MTDIP / Twice WeeklyAssess sub-clinical efficacy / metronomic dosing.
3 Mid-Dose Enpromate0.5x MTDIP / Twice WeeklyDetermine standard therapeutic efficacy.
4 High-Dose Enpromate1.0x MTDIP / Twice WeeklyEvaluate maximum anti-tumor response.
5 Positive ControlStandard of CareIP / WeeklyValidate model responsiveness.

Sources

Method

Application Note &amp; Protocol: Formulating Enpromate for Intravenous Administration in Rodents

Preamble: The Criticality of Intravenous Formulation in Preclinical Assessment Enpromate is an investigational compound identified as an antineoplastic agent[1]. Early-stage drug discovery relies heavily on in vivo roden...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Criticality of Intravenous Formulation in Preclinical Assessment

Enpromate is an investigational compound identified as an antineoplastic agent[1]. Early-stage drug discovery relies heavily on in vivo rodent models to determine fundamental pharmacokinetic (PK) and pharmacodynamic (PD) properties. Intravenous (IV) administration is the gold standard for these initial studies as it provides 100% bioavailability, allowing for the determination of intrinsic drug disposition properties such as clearance, volume of distribution, and half-life, independent of absorption variables.

However, a significant number of new chemical entities (NCEs) are poorly water-soluble, presenting a considerable challenge for developing safe and effective IV formulations.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for systematically developing a viable intravenous formulation for enpromate for administration in rodents. Given the limited publicly available data on enpromate's physicochemical properties, this guide emphasizes a logical, stepwise approach, starting with solubility assessment and progressing to the selection and preparation of appropriate vehicle systems.

Physicochemical Profile of Enpromate

A thorough understanding of a compound's physicochemical properties is the cornerstone of rational formulation design.[5][6][7] These properties dictate the choice of excipients and the overall formulation strategy.

PropertyValueSource
Molecular Formula C₂₂H₂₃NO₂[1]
Molecular Weight 333.42 g/mol [1]
Stereochemistry Achiral[1]
Solubility Data not publicly available. Requires experimental determination.N/A
pKa Data not publicly available. Requires experimental determination.N/A
LogP Data not publicly available. Requires experimental determination.N/A

Causality Behind Experimental Choices: The lack of public solubility data is the primary experimental hurdle. Therefore, the first and most critical step for the researcher is to perform a preliminary solubility screening . The results of this screen will directly inform the formulation path, as illustrated in the decision-making workflow below.

Foundational Principles for Rodent IV Formulations

Any parenteral formulation must be biocompatible to avoid adverse events that could compromise the animal's welfare and the study's integrity. Key considerations include:

  • Vehicle Selection: The chosen vehicle must be non-toxic and inert, with a well-established safety profile in rodents. The objective is to solubilize the drug without causing physiological effects like hemolysis, pain on injection, or altered drug distribution.[2][8]

  • pH and Buffering: The pH of an IV formulation should be as close to physiological pH (7.4) as possible to minimize vascular irritation. A range of pH 3 to 9 is generally considered acceptable for small volume injections.[4] Buffers like phosphate or citrate can be used to maintain a stable pH.

  • Osmolality: Formulations should be isotonic with blood (approx. 280-310 mOsm/kg). Hypertonic or hypotonic solutions can cause cell damage and pain. Tonicity-adjusting agents like dextrose or sodium chloride can be used if necessary.[9]

  • Sterility and Purity: All IV formulations must be sterile and free of pyrogens and particulates to prevent infection and embolism.[10] Sterilization is typically achieved by filtration through a 0.22 µm filter.

Formulation Development Strategy: A Stepwise Approach

The following workflow provides a logical progression from initial solubility testing to the selection of an appropriate formulation strategy. This approach prioritizes simpler formulations first, moving to more complex systems only as required by the compound's properties.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Preparation & Administration start Start: Determine Target Dose (e.g., 10 mg/kg) calc Calculate Target Concentration (e.g., 2 mg/mL for a 5 mL/kg dose) start->calc sol_screen Protocol 1: Perform Solubility Screen calc->sol_screen decision1 Is Enpromate soluble in aqueous buffer (pH 7.4) at target concentration? sol_screen->decision1 form1 Strategy A: Simple Aqueous Solution (e.g., Saline, PBS) decision1->form1 Yes form2 Strategy B: Co-Solvent System decision1->form2 No prep1 Protocol 2A: Prepare Simple Solution form1->prep1 decision2 Is solubility achieved with <40% co-solvent? form2->decision2 form3 Strategy C: Cyclodextrin Complexation decision2->form3 No prep2 Protocol 2B: Prepare Co-Solvent Formulation decision2->prep2 Yes prep3 Protocol 2C: Prepare Cyclodextrin Formulation form3->prep3 qc Final QC: Visual Inspection, pH Check prep1->qc prep2->qc prep3->qc sterilize Sterile Filter (0.22 µm) qc->sterilize admin Protocol 3: Administer to Rodent sterilize->admin

Caption: Formulation development workflow for Enpromate.

Detailed Experimental Protocols

Protocol 1: Preliminary Solubility Screening

Objective: To determine the approximate solubility of enpromate in various pharmaceutically acceptable vehicles.

Materials:

  • Enpromate powder

  • Calibrated analytical balance

  • Vortex mixer

  • Benchtop centrifuge

  • Glass vials (e.g., 2 mL)

  • Solvents:

    • Deionized Water

    • 0.9% Sodium Chloride Injection, USP (Saline)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Dimethyl Sulfoxide (DMSO)

    • 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water

Procedure:

  • Weigh 1-2 mg of enpromate into each of a series of tared glass vials. Record the exact weight.

  • To each vial, add a small, precise volume of the first solvent (e.g., 100 µL of Saline) to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Vortex the vial vigorously for 2-3 minutes.

  • Visually inspect for undissolved material. If fully dissolved, the solubility is ≥ the current concentration. Add more enpromate and repeat.

  • If not fully dissolved, continue adding the solvent in precise increments (e.g., 100 µL at a time), vortexing for 2-3 minutes after each addition, until the solid is completely dissolved.

  • Record the total volume of solvent required to dissolve the initial mass of enpromate. Calculate the solubility in mg/mL.

  • If the compound remains insoluble after adding a significant volume (e.g., reaching <0.1 mg/mL), its solubility in that vehicle is considered poor.

  • Repeat this process for all selected solvents and co-solvent mixtures (e.g., 50:50 PEG 400:Saline).

  • Trustworthiness Check: After determining apparent solubility, centrifuge the saturated solutions at high speed (e.g., 10,000 x g for 10 min) to ensure no fine, suspended particles remain.

Protocol 2: Preparation of a Co-Solvent-Based IV Formulation (Example)

Objective: To prepare a 2 mg/mL solution of enpromate in a well-tolerated co-solvent vehicle for IV administration. This protocol is based on the hypothetical outcome that enpromate is poorly soluble in water but soluble in a co-solvent system.

Vehicle Composition: 30% PEG 400, 10% Ethanol, 60% Saline (v/v/v).

  • Rationale: PEG 400 is a common, safe co-solvent.[11] A small amount of ethanol can aid in initial wetting and dissolution. Saline is used as the aqueous component to maintain tonicity.

Materials:

  • Enpromate powder

  • Polyethylene Glycol 400 (PEG 400), parenteral grade

  • Ethanol (Dehydrated Alcohol, USP)

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, depyrogenated glass vial

  • Calibrated pipettes

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES)

  • Sterile syringes

Procedure:

  • Calculate Required Quantities: For a final volume of 5 mL:

    • Enpromate: 5 mL * 2 mg/mL = 10 mg

    • PEG 400: 5 mL * 30% = 1.5 mL

    • Ethanol: 5 mL * 10% = 0.5 mL

    • Saline: 5 mL * 60% = 3.0 mL

  • Accurately weigh 10 mg of enpromate powder and place it in the sterile glass vial.

  • Add the ethanol (0.5 mL) to the vial. Vortex gently to wet the powder.

  • Add the PEG 400 (1.5 mL). Vortex until the enpromate is completely dissolved. This forms the organic concentrate.

  • Self-Validation Step: Visually inspect the concentrate against a light and dark background to ensure complete dissolution and absence of particulates.

  • Slowly add the saline (3.0 mL) to the concentrate portion-wise while gently vortexing. Add the first 1 mL, vortex, check for precipitation. Add the next 1 mL, vortex, and check again. Add the final 1 mL. This slow, stepwise dilution is critical to prevent the drug from "crashing out" of solution.

  • Self-Validation Step: After the final addition of saline, inspect the solution again for any signs of precipitation or cloudiness. The final formulation should be clear and particle-free.

  • Measure the pH of the final solution using a calibrated pH meter. If necessary, adjust to be within the 7.0-8.0 range using dilute NaOH or HCl.

  • Draw the entire solution into a sterile syringe.

  • Aseptically attach the sterile 0.22 µm syringe filter to the syringe tip.

  • Filter the solution into a final sterile, sealed vial for storage. This step ensures sterility. The formulation is now ready for administration.

Protocol for Intravenous (Tail Vein) Administration in Rodents

Objective: To safely and accurately administer the prepared enpromate formulation via the lateral tail vein. This protocol is based on established IACUC guidelines.[12][13]

Materials:

  • Prepared and filtered enpromate formulation

  • Appropriately sized rodent restrainer

  • Warming device (e.g., heat lamp or warming pad)

  • Sterile insulin syringes with appropriate needles

  • 70% Isopropyl alcohol wipes

  • Gauze

Procedure:

  • Animal Preparation: Place the rodent in a warming chamber or under a heat lamp for 5-10 minutes. This dilates the lateral tail veins, making them more visible and accessible. Expertise Insight: This is the single most important step for ensuring successful tail vein access and minimizing animal stress.

  • Restraint: Secure the conscious animal in a properly sized restraint device. This minimizes movement and ensures the tail is accessible.

  • Dose Calculation: Calculate the exact volume to inject based on the animal's most recent body weight and the target dose. (e.g., For a 25g mouse at 10 mg/kg with a 2 mg/mL formulation: (10 mg/kg * 0.025 kg) / 2 mg/mL = 0.125 mL).

  • Syringe Preparation: Draw the calculated dose into the syringe. Carefully expel any air bubbles.

  • Injection Site Preparation: Position the tail and gently wipe the injection area with an alcohol wipe to clean the surface and improve vein visualization.

  • Needle Insertion: With the needle bevel facing up, insert it into one of the lateral tail veins at a shallow angle, parallel to the tail. A small flash of blood in the needle hub may indicate correct placement, but this is not always visible.

  • Injection: Inject the formulation slowly and steadily . There should be no resistance.

  • Self-Validation Check: Watch the injection site carefully. If a blister ("bleb") forms or the area turns white, the needle is not in the vein. If this occurs, stop immediately, withdraw the needle, apply gentle pressure with gauze, and attempt the injection in a more proximal location on the same or opposite vein.

  • Completion: Once the full dose is administered, withdraw the needle and apply gentle pressure to the site with gauze for a few seconds to prevent bleeding.

  • Return the animal to its home cage and monitor for any immediate adverse reactions.

Rodent IV Administration Parameters
ParameterMouseRat
Typical Body Weight 20-30 g250-400 g
Needle Gauge 27-30 G25-27 G
Max Bolus Injection Volume 5 mL/kg (~0.1-0.2 mL)5 mL/kg (~1.0-2.0 mL)
Recommended Injection Site Lateral Tail VeinLateral Tail Vein, Saphenous Vein

Source: Adapted from IACUC guidelines.

G cluster_prep Preparation Phase cluster_inject Injection Phase cluster_post Post-Procedure warm Warm Animal (5-10 min) restrain Place in Restrainer warm->restrain calc Calculate Dose Volume restrain->calc prep_syringe Prepare Syringe (Expel Air) calc->prep_syringe clean_tail Clean Tail with Alcohol prep_syringe->clean_tail insert Insert Needle (Bevel Up) Parallel to Vein clean_tail->insert inject Inject Slowly insert->inject observe Observe for Resistance/Bleb inject->observe observe->inject Yes (Problem) withdraw Withdraw Needle observe->withdraw No pressure Apply Gentle Pressure withdraw->pressure monitor Return to Cage & Monitor pressure->monitor

Caption: Workflow for rodent intravenous (tail vein) administration.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation during formulation Drug is "crashing out" upon addition of aqueous phase; poor solubility.Increase the percentage of co-solvent. / Switch to a more potent solubilizing system, such as a cyclodextrin-based formulation (Protocol 2C). / Ensure slow, stepwise addition of the aqueous phase.
Formulation is cloudy or hazy Fine, suspended precipitate; incomplete dissolution.Increase vortexing/mixing time. / Re-evaluate solubility data and adjust vehicle composition. / The formulation is not viable; a new strategy is needed.
Difficulty accessing tail vein Veins are not sufficiently dilated; animal is cold.Ensure adequate warming of the animal (5-10 minutes). A warm tail is crucial. / Use a fresh, sharp needle for each animal.
A white bleb forms during injection Needle is subcutaneous or perivascular, not intravenous.Stop injection immediately. Withdraw and apply pressure. / Move to a new injection site further up the tail.
High resistance during injection Needle is blocked, against a valve, or not in the vein.Do not force the injection. / Slightly retract or advance the needle to find the vessel lumen. / If resistance persists, withdraw and use a new site.

References

  • Institutional Animal Care and Use Committee™. Intravenous Tail Vein Injections. [URL: https://www.iacuc.ucsf.edu/sites/g/files/tkssra731/f/wysiwyg/IV%20tail%20vein%20injections.pdf]
  • Research & Innovation Office, University of Colorado Boulder. IACUC Routes of Administration Guidelines. [URL: https://www.colorado.
  • Kiesvaara, J. et al. (2015). Any advice on formulating a poorly soluble compound into an i.v. formulation? ResearchGate. [URL: https://www.researchgate.
  • Ten Tije, A. J., Verweij, J., Loos, W. J., & Sparreboom, A. (2003). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Clinical Pharmacokinetics, 42(7), 665-680. [URL: https://pubmed.ncbi.nlm.nih.gov/12795622/]
  • University of Michigan Animal Care & Use Program. Guidelines on Administration of Substances to Laboratory Animals. [URL: https://animalcare.umich.
  • University of Cincinnati. Fluid Administration and Blood Collection. [URL: https://med.uc.
  • Gopinathan, P., et al. (2018). In vivo toxicology of excipients commonly employed in drug discovery in rats. Regulatory Toxicology and Pharmacology, 97, 107-115. [URL: https://www.sciencedirect.com/science/article/pii/S027323001830234X]
  • Gill, K., et al. (2012). Methods for Intravenous Self Administration in a Mouse Model. Journal of Visualized Experiments, (69), e4347. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3582662/]
  • Sharma, D., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Investigation, 1(4), 196-203. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3442533/]
  • Wolfensohn, S., & Lloyd, M. (2013). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 52(1), 29-35. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3548231/]
  • Manian, M., et al. (2017). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Science OA, 3(4), FSO225. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5680193/]
  • Gonzalez-Alvarez, I., et al. (2020). Effect of Common Excipients on Intestinal Drug Absorption in Wistar Rats. Molecular Pharmaceutics, 17(7), 2446-2454. [URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.0c00215]
  • Singh, S., & Kumar, D. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology, 3(3), 19-27. [URL: https://www.opensciencepublications.com/wp-content/uploads/OSJPP-2379-0538-3-110.pdf]
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. [URL: https://dmpk.wuxiapptec.
  • Nema, S., & Brendel, R. J. (2002). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology, 56(6), 304-317. [URL: https://journal.pda.org/content/56/6/304.abstract]
  • Global Substance Registration System (GSRS). ENPROMATE. [URL: https://gsrs.ncats.nih.gov/ginas/app/substance/HBS2850E4H]
  • National Research Council (US) Committee on Designing Safer Chemicals. (2014). Physicochemical Properties and Environmental Fate. In A Framework to Guide Selection of Chemical Alternatives. National Academies Press (US). [URL: https://www.ncbi.nlm.nih.gov/books/NBK247385/]
  • NETZSCH Analyzing & Testing. Physicochemical Properties. [URL: https://analyzing-testing.netzsch.com/en/glossary/physicochemical-properties]
  • WuXi AppTec DMPK. Physicochemical Property Study. [URL: https://dmpk.wuxiapptec.com/service/physicochemical-property-study]

Sources

Application

Enpromate: A Comprehensive Guide to Laboratory Handling, Storage, and Safety

For Researchers, Scientists, and Drug Development Professionals A Note on This Document This document provides a detailed guide for the safe handling, storage, and use of Enpromate (CAS Number: 10087-89-5) in a laborator...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on This Document

This document provides a detailed guide for the safe handling, storage, and use of Enpromate (CAS Number: 10087-89-5) in a laboratory setting. As a compound classified as an antineoplastic agent, Enpromate should be handled with the utmost care, assuming it is a potent cytotoxic and hazardous substance.

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for Enpromate could not be located. The following protocols and guidelines are therefore based on best practices for handling hazardous and antineoplastic drugs.[1][2][3] It is imperative that a comprehensive, compound-specific risk assessment be conducted by the user before any handling of Enpromate. All laboratory personnel must receive documented training on the safe handling of cytotoxic agents before working with this compound.[3]

Understanding Enpromate: Properties and Postulated Mechanism of Action

Enpromate is a chemical entity with the molecular formula C₂₂H₂₃NO₂ and a molecular weight of 333.43 g/mol . Its classification as an antineoplastic agent suggests that it may possess cytotoxic properties, meaning it can kill or inhibit the growth and division of cells.[4]

Postulated Mechanism of Action
  • DNA Alkylation: These agents form covalent bonds with DNA, leading to cross-linking and interference with DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).

  • Microtubule Disruption: Some compounds interfere with the dynamics of microtubules, which are essential for cell division (mitosis). This disruption can lead to cell cycle arrest and apoptosis.

  • Enzyme Inhibition: Certain antineoplastic agents target and inhibit specific enzymes that are crucial for cancer cell growth and survival, such as kinases involved in signaling pathways.

Given its chemical structure, a potential mechanism for Enpromate could involve intercalation into DNA or interaction with key enzymes in cellular proliferation pathways. However, without experimental data, this remains a postulation. Researchers using Enpromate are encouraged to perform studies to elucidate its precise mechanism of action.

Postulated_Antineoplastic_Mechanisms Postulated Mechanisms of Antineoplastic Agents Enpromate Enpromate (Antineoplastic Agent) DNA_Alkylation DNA Alkylation Enpromate->DNA_Alkylation Possible Pathway Microtubule_Disruption Microtubule Disruption Enpromate->Microtubule_Disruption Possible Pathway Enzyme_Inhibition Enzyme Inhibition Enpromate->Enzyme_Inhibition Possible Pathway Apoptosis Apoptosis (Cell Death) DNA_Alkylation->Apoptosis Microtubule_Disruption->Apoptosis Enzyme_Inhibition->Apoptosis

Caption: Postulated mechanisms of action for antineoplastic agents like Enpromate.

Prudent Practices for Handling Enpromate

The cornerstone of safety when working with potent compounds like Enpromate is the adherence to a strict set of handling protocols designed to minimize exposure.

Engineering Controls: The First Line of Defense

All procedures involving Enpromate, especially those that could generate aerosols or dust, must be conducted in a designated and controlled environment.[2][3]

  • Chemical Fume Hood: For handling non-sterile Enpromate, a certified chemical fume hood is mandatory.

  • Biological Safety Cabinet (BSC): For sterile applications, a Class II, Type B2 or C1 BSC that is ducted to the outside is required. BSCs that recirculate air back into the laboratory are not suitable for handling volatile hazardous drugs.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The use of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.[1][2]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against chemical permeation. The outer glove should be changed immediately upon contamination and every 30-60 minutes during continuous use.[3]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects the torso and arms from splashes and spills.
Eye Protection Safety goggles or a full-face shield.Prevents accidental splashes to the eyes.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be worn when there is a risk of inhaling aerosols or fine powders.Protects the respiratory system from airborne particles.

digraph "PPE_Hierarchy" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Required Personal Protective Equipment (PPE)", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Researcher [label="Researcher"]; Gloves [label="Double Nitrile Gloves\n(Chemotherapy-rated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gown [label="Protective Gown\n(Solid-front, low-permeability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Eye_Protection [label="Safety Goggles or\nFace Shield", fillcolor="#34A853", fontcolor="#FFFFFF"]; Respiratory_Protection [label="Respirator (if risk of aerosol)", fillcolor="#FBBC05", fontcolor="#202124"];

Researcher -> Gloves; Researcher -> Gown; Researcher -> Eye_Protection; Researcher -> Respiratory_Protection; }

Caption: Essential PPE for handling Enpromate.

Step-by-Step Protocol for Weighing and Reconstituting Enpromate

This protocol outlines the procedure for safely preparing a stock solution of Enpromate.

  • Preparation:

    • Don all required PPE as detailed in the table above.

    • Prepare the work surface within the chemical fume hood or BSC by lining it with a plastic-backed absorbent pad.[2]

    • Gather all necessary equipment (e.g., analytical balance, spatulas, weigh boats, vials, solvent, vortex mixer).

  • Weighing:

    • Carefully transfer the desired amount of Enpromate powder onto a weigh boat using a dedicated spatula.

    • Perform this task slowly and deliberately to minimize the generation of airborne particles.

    • Record the exact weight.

  • Reconstitution:

    • Place the weigh boat containing Enpromate into a secondary container (e.g., a beaker).

    • Carefully add the appropriate solvent to the vial that will contain the final solution.

    • Using forceps, gently drop the weigh boat into the vial containing the solvent.

    • Alternatively, and with great care to avoid splashing, use the spatula to transfer the powder into the vial.

    • Cap the vial securely.

    • Vortex or sonicate until the Enpromate is fully dissolved.

  • Cleanup:

    • Dispose of all contaminated disposable items (weigh boat, gloves, absorbent pad) in a designated hazardous waste container.[1]

    • Decontaminate all non-disposable equipment with an appropriate solvent.

    • Wipe down the work surface of the fume hood or BSC.

Storage and Stability of Enpromate

Proper storage is crucial to maintain the integrity of Enpromate and to prevent accidental exposure.

Storage Conditions
  • Primary Container: Store Enpromate in its original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The storage area should be clearly labeled with a "Cytotoxic Agent" or "Antineoplastic Agent" warning sign.

  • Temperature: While specific stability data for Enpromate is unavailable, it is prudent to store it at a controlled room temperature (20-25°C) or as recommended by the supplier, protected from light and moisture.[6][7] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) may be appropriate, but this should be verified with any available supplier information or stability studies.[8][9]

Chemical Incompatibilities

Although specific incompatibility data for Enpromate is not available, as a general precaution, it should be stored separately from:

  • Strong oxidizing agents

  • Strong acids and bases

A thorough review of any available chemical information should be conducted to identify other potential incompatibilities.

Emergency Procedures: Be Prepared

Accidents can happen, and a well-defined emergency plan is essential.[10]

Spill Response

The response to a spill will depend on its size and location.[11]

Minor Spill (inside a fume hood/BSC):

  • Alert others in the immediate area.

  • Ensure you are wearing full PPE.

  • Contain the spill with absorbent pads.

  • Carefully collect all contaminated materials into a designated hazardous waste container.

  • Decontaminate the area with an appropriate solvent, followed by a detergent solution and water.[3]

Major Spill (outside a fume hood/BSC):

  • Evacuate: Immediately alert everyone in the area and evacuate the laboratory.[11]

  • Isolate: Close the laboratory doors to contain the spill.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and your supervisor immediately.

  • Do Not Attempt to Clean Up: A major spill of a potent compound requires a specialized response from trained personnel.

Spill_Response_Workflow Enpromate Spill Response Workflow Spill Spill Occurs Assess_Spill Assess Spill Size and Location Spill->Assess_Spill Minor_Spill Minor Spill (Inside Fume Hood/BSC) Assess_Spill->Minor_Spill Major_Spill Major Spill (Outside Fume Hood/BSC) Assess_Spill->Major_Spill Clean_Up Clean Up with Spill Kit & Full PPE Minor_Spill->Clean_Up Evacuate Evacuate Area Major_Spill->Evacuate Decontaminate Decontaminate Area Clean_Up->Decontaminate Isolate Isolate Lab Evacuate->Isolate Notify_EHS Notify EHS & Supervisor Isolate->Notify_EHS Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for responding to an Enpromate spill.

First Aid Measures

Immediate action is critical in the event of an exposure.[3][11]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Waste Disposal

All waste contaminated with Enpromate must be treated as hazardous chemical waste.[1][2]

  • Segregation: Do not mix Enpromate waste with other waste streams.

  • Containers: Use clearly labeled, leak-proof containers for all Enpromate waste.

  • Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves collection by the EHS department for incineration.

Conclusion: A Culture of Safety

Working with potent compounds like Enpromate requires a steadfast commitment to safety. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed protocols outlined in this guide, researchers can minimize their risk of exposure and conduct their work in a safe and responsible manner. Always remember that a proactive approach to safety is the best defense.

References

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. (URL: [Link])

  • Handling Antineoplastic or Investigational New Drugs - Blink. (April 19, 2024). (URL: [Link])

  • Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal. (URL: [Link])

  • ENPROM
  • Guide for Chemical Spill Response. (URL: [Link])

  • Hazardous Spills - Chemical Safety - UTHealth Houston. (URL: [Link])

  • Safe Handling of Hazardous Drugs - BC Cancer. (URL: [Link])

  • Workplace Safety and Health Guidelines. (URL: [Link])

  • Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices - Needle.Tube. (URL: [Link])

  • Good Laboratory Practice: Sample and Reagent Storage and Stability - SCION Instruments. (January 21, 2025). (URL: [Link])

  • Preventing Chemical Hazards. (January 30, 2026). (URL: [Link])

  • SAFETY DATA SHEET - Covestro. (August 22, 2012). (URL: [Link])

  • Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India - PMC. (URL: [Link])

  • Stability Storage Conditions In Pharma Industry - GMP Insiders. (November 24, 2024). (URL: [Link])

Sources

Method

Flow cytometry protocols for measuring Enpromate-induced apoptosis

Topic: Flow Cytometry Protocols for Measuring Enpromate-Induced Apoptosis Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr.

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Flow Cytometry Protocols for Measuring Enpromate-Induced Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Evelyn Reed

Introduction: A Multi-Parametric Flow Cytometry Approach to Characterize Novel Compound-Induced Apoptosis

The development of new therapeutic agents, particularly in oncology, often hinges on the ability to induce programmed cell death, or apoptosis, in target cells.[1] Apoptosis is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2] Therefore, accurately quantifying and characterizing the apoptotic response to a novel therapeutic agent is a critical step in preclinical drug development.

This guide provides a comprehensive framework for utilizing multi-parametric flow cytometry to dissect the apoptotic mechanisms induced by "Enpromate," a representative novel investigational compound. As the precise mechanism of a new chemical entity is often unknown, it is crucial to employ a suite of assays that can interrogate different stages and pathways of apoptosis. Flow cytometry offers the distinct advantage of providing rapid, quantitative, single-cell data on millions of cells, enabling a detailed understanding of cellular responses.[3]

Here, we will detail three core flow cytometry assays:

  • Annexin V & Propidium Iodide (PI) Staining: To identify and quantify apoptotic and necrotic cells.

  • JC-1 Staining: To assess the involvement of the intrinsic (mitochondrial) pathway.

  • Caspase-3/7 Activation Assay: To measure the activity of key executioner caspases.

By integrating the data from these assays, researchers can build a robust profile of Enpromate's pro-apoptotic efficacy and mechanism of action.

Section 1: The Hallmarks of Apoptosis: Foundational Principles

Apoptosis proceeds through a series of well-defined morphological and biochemical events.[4] Understanding these events is key to selecting the appropriate assays and interpreting the results. The process can be initiated through two major signaling routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-mediated) pathway.[5][6] Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death.[1][2]

Key Apoptotic Events Measurable by Flow Cytometry:

  • Membrane Asymmetry Loss: In early apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer surface.[7] This serves as an "eat me" signal for phagocytes.

  • Mitochondrial Depolarization: The intrinsic pathway is characterized by the loss of the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors like cytochrome c.[2][8]

  • Caspase Activation: Initiator caspases (e.g., Caspase-8, Caspase-9) activate executioner caspases (e.g., Caspase-3, Caspase-7), which then cleave a multitude of cellular substrates, leading to the characteristic features of apoptosis.[2][9]

Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor e.g., FasL/Fas Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 FADD/DISC Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Bcl-2 Family Bcl-2 Family (Bax/Bak activation) Caspase-8->Bcl-2 Family tBid (crosstalk) Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Cellular Stress->Bcl-2 Family Mitochondria Mitochondria Bcl-2 Family->Mitochondria MOMP Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Apoptosome Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Apoptosome Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cell Death Cell Death Caspase-3->Cell Death Cleavage of cellular substrates

Caption: Generalized extrinsic and intrinsic apoptosis pathways.
Section 2: Protocol 1: Quantifying Apoptosis with Annexin V & Propidium Iodide

This is the foundational assay for quantifying apoptosis. It distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Assay

Annexin V is a protein with a high affinity for phosphatidylserine (PS).[7] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), we can detect cells that have externalized PS, a hallmark of early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[10] By using these two stains together, we can resolve four distinct cell populations.[10][11]

Experimental Workflow: Annexin V/PI Staining

AnnexinV_PI_Workflow start Induce Apoptosis (Treat cells with Enpromate) harvest Harvest Cells (Adherent & Suspension) start->harvest wash1 Wash with Cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min at RT in the Dark stain->incubate analyze Analyze by Flow Cytometry (within 1 hour) incubate->analyze

Caption: Experimental workflow for Annexin V and PI staining.
Detailed Step-by-Step Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.[12][13]

  • Cell Preparation:

    • Seed cells at an appropriate density to maintain them in the logarithmic growth phase.

    • Treat cells with various concentrations of Enpromate and a vehicle control for the desired time period. Include a positive control (e.g., staurosporine or etoposide).

  • Harvesting:

    • For suspension cells, gently collect the cells into a centrifuge tube.

    • For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsin or a cell scraper. Combine with the supernatant.[7]

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.

  • Washing:

    • Discard the supernatant and wash the cells twice with ice-cold PBS. Centrifuge as in the previous step.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[13]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).

    • Add 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).

    • Gently vortex the cells.

  • Incubation:

    • Incubate the tubes for 15 minutes at room temperature (25°C) in the dark.[13]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry immediately (within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

Data Interpretation

The results are typically displayed as a two-color dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

QuadrantAnnexin V StatusPI StatusCell PopulationInterpretation
Lower-Left (Q4)NegativeNegativeLive Cells Healthy, intact cell membranes.
Lower-Right (Q3)PositiveNegativeEarly Apoptotic PS is exposed, but membrane integrity is maintained.
Upper-Right (Q2)PositivePositiveLate Apoptotic PS is exposed, and membrane integrity is lost.
Upper-Left (Q1)NegativePositiveNecrotic Primarily loss of membrane integrity without PS exposure.
Section 3: Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm) with JC-1

This assay helps determine if Enpromate induces apoptosis via the intrinsic pathway by measuring the mitochondrial membrane potential.

Principle of the Assay

JC-1 is a lipophilic, cationic dye that exists as a monomer at low concentrations but forms aggregates at higher concentrations. In healthy, non-apoptotic cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence (~590 nm).[14] When the ΔΨm collapses during apoptosis, JC-1 can no longer accumulate in the mitochondria and remains in the cytoplasm as monomers, which emit green fluorescence (~527 nm).[14][15] Therefore, a shift from red to green fluorescence indicates mitochondrial depolarization.[16]

Experimental Workflow: JC-1 Staining

JC1_Workflow start Induce Apoptosis (Treat cells with Enpromate) harvest Harvest Cells & Centrifuge start->harvest resuspend Resuspend Cells in Assay Buffer or Medium harvest->resuspend stain Add JC-1 Working Solution resuspend->stain incubate Incubate 15-30 min at 37°C, 5% CO2 stain->incubate wash Centrifuge and Wash with Assay Buffer incubate->wash analyze Analyze by Flow Cytometry (Red vs. Green Fluorescence) wash->analyze

Caption: Experimental workflow for JC-1 mitochondrial potential assay.
Detailed Step-by-Step Protocol

This protocol is based on standard kits and may require optimization.[14][16]

  • Cell Preparation:

    • Induce apoptosis as described in the Annexin V protocol. A positive control that collapses the ΔΨm, such as CCCP or valinomycin, is highly recommended.

  • Harvesting and Staining:

    • Harvest ~5 x 10^5 cells per sample and centrifuge at 400 x g for 5 minutes.

    • Resuspend the cell pellet in 0.5 mL of pre-warmed cell culture medium or assay buffer.

    • Add JC-1 dye to a final concentration of 2 µM.[16]

    • Gently vortex.

  • Incubation:

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[16]

  • Washing:

    • Centrifuge the cells at 400 x g for 5 minutes at room temperature.

    • Discard the supernatant and resuspend the cells in 0.5 mL of assay buffer.

  • Analysis:

    • Analyze immediately by flow cytometry. Use 488 nm excitation.

    • Detect monomer (green) fluorescence in the FL1 channel (~527 nm) and aggregate (red) fluorescence in the FL2 channel (~590 nm).

    • Proper compensation between the FL1 and FL2 channels is critical for accurate analysis.[16]

Data Interpretation
  • Healthy Cells: High red fluorescence (J-aggregates) and low green fluorescence.

  • Apoptotic Cells: A significant decrease in red fluorescence and a corresponding increase in green fluorescence (monomers), indicating a loss of ΔΨm. The ratio of red to green fluorescence intensity is used to quantify the change in mitochondrial membrane potential.

Section 4: Protocol 3: Measuring Executioner Caspase-3/7 Activity

This assay confirms that the observed cell death is proceeding through the canonical caspase-dependent apoptotic pathway.

Principle of the Assay

This assay utilizes a cell-permeant, non-fluorescent substrate that is specifically cleaved by activated caspase-3 and caspase-7. The substrate consists of the peptide sequence DEVD (Asp-Glu-Val-Asp) conjugated to a nucleic acid-binding dye.[9] In apoptotic cells, activated caspase-3/7 cleaves the DEVD peptide, releasing the dye, which then binds to DNA and fluoresces brightly, typically in the green channel.[9][17] This allows for the direct quantification of cells with active executioner caspases.

Detailed Step-by-Step Protocol

This protocol is adapted from commercially available kits.[9]

  • Cell Preparation:

    • Induce apoptosis as previously described. Prepare positive and negative controls.

  • Harvesting:

    • Harvest 1 x 10^6 cells per sample and adjust the concentration to 1-5 x 10^6 cells/mL in an appropriate buffer (e.g., PBS with 2% BSA).

  • Staining:

    • Add 1 µL of the Caspase-3/7 Green Detection Reagent to 1 mL of the cell suspension.

    • Mix gently.

  • Incubation:

    • Incubate the samples for 30 minutes at 37°C, protected from light.

  • Optional Viability Staining:

    • During the final 5-10 minutes of incubation, a viability dye like SYTOX AADvanced or 7-AAD can be added to distinguish from necrotic cells.[9]

  • Analysis:

    • Analyze the samples by flow cytometry without washing or fixing.

    • Use 488-nm excitation and collect fluorescence in the green channel (e.g., 530/30 bandpass filter).[9]

Data Interpretation

The data is typically presented as a histogram showing fluorescence intensity. An increase in the percentage of green-fluorescent cells in the Enpromate-treated sample compared to the vehicle control indicates the activation of caspase-3/7.

Section 5: Experimental Design and Data Synthesis

A well-designed experiment is crucial for obtaining reliable and interpretable results.

Summary of Experimental Parameters
ParameterRecommendationRationale
Cell Line Select a relevant cell line (e.g., a cancer cell line for an oncology drug).The apoptotic response is cell-type specific.
Enpromate Conc. Use a dose-response curve (e.g., 0.1, 1, 10, 100 µM).To determine the EC50 and observe concentration-dependent effects.
Time Course Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).Apoptotic events occur in a specific sequence over time.
Controls Untreated, Vehicle (e.g., DMSO), Positive Control (e.g., Staurosporine).Essential for establishing baseline, solvent effects, and assay validity.
Replicates Perform all experiments in biological triplicate.To ensure statistical significance and reproducibility.
Synthesizing Results for Mechanistic Insights

By combining the data from all three assays, a clear picture of Enpromate's mechanism can be formed.

ScenarioAnnexin V+/PI-ΔΨm Collapse (JC-1 Red->Green)Caspase-3/7 ActiveLikely Mechanism
1 ↑↑↑↑↑↑↑↑↑Intrinsic, caspase-dependent apoptosis.
2 ↑↑↑-↑↑↑Extrinsic, caspase-dependent apoptosis.
3 -Early mitochondrial stress, caspase-independent.
4 Annexin V-/PI+ ↑--Primarily necrosis or non-apoptotic cell death.
Conclusion

The protocols outlined in this guide provide a robust, multi-parametric flow cytometry strategy for characterizing the pro-apoptotic effects of a novel compound like Enpromate. The sequential analysis of membrane integrity, mitochondrial potential, and caspase activation allows researchers to not only quantify cell death but also to elucidate the underlying signaling pathways. This detailed characterization is an indispensable component of the drug discovery and development process, providing critical data for lead compound selection and optimization.

References
  • NIPTE. (2023, October 11). Industry Perspective – What does Industry Need to Accelerate Drug Product and Process Development?. PMC. Retrieved from [Link]

  • Scaffidi, C., et al. (1999). Mechanisms of Apoptosis. PMC - NIH. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. PMC. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using Enzalutamide. Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Pistritto, G., et al. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging-US. Retrieved from [Link]

  • ecancer. (2015, May 20). Scientists discover new molecules that kill cancer cells and protect healthy cells. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Hassan, M., et al. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers. Retrieved from [Link]

  • National Cancer Institute. (2022, August 19). Treating Cancer by Reducing Tumor-Related Inflammation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, February 4). Economic Assistance and Incentives for Drug Development. Retrieved from [Link]

  • MedPharm. (n.d.). Service Archive. Retrieved from [Link]

  • Darzynkiewicz, Z., & Zhao, H. (2014). Caspase Protocols in Mice. PMC - NIH. Retrieved from [Link]

  • Sivandzade, F., & Cucullo, L. (2021). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. PMC. Retrieved from [Link]

  • Drug Discovery News. (2025, November 7). Experimental therapy uses innate immunity to fight diverse cancers. Retrieved from [Link]

  • QIAGEN. (n.d.). Apoptosis - The Science Behind Cell Death. Retrieved from [Link]

  • East Carolina University, Brody School of Medicine. (n.d.). Annexin V Stain Protocol. Retrieved from [Link]

  • Freedland, S. J., et al. (2022). Enzalutamide Monotherapy vs Active Surveillance in Patients With Low-risk or Intermediate-risk Localized Prostate Cancer: The ENACT Randomized Clinical Trial. PubMed. Retrieved from [Link]

  • Arizona State University. (2025, March 19). New cancer treatment disrupts tumor growth. ASU News. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • PHENTrials. (n.d.). The MEVPRO Clinical Trials: What You Need to Know. Retrieved from [Link]

  • Altasciences. (n.d.). Making Early-Phase Drug Development Faster, Better, and More Efficient. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Safety and Efficacy Study of Enzalutamide Plus Leuprolide in Patients With Nonmetastatic Prostate Cancer (EMBARK). Retrieved from [Link]

  • The University of Chicago. (2021, March 24). Exploiting cancer cells to aid in their own destruction. Retrieved from [Link]

  • Enzene Biosciences. (n.d.). Conjugated therapeutic proteins. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enpromate IC50 Assay Conditions

Welcome to the Technical Support Center for Enpromate in vitro pharmacology. Enpromate (1,1-diphenylprop-2-ynyl N-cyclohexylcarbamate) is a synthetic carbamate and antineoplastic agent[1][2].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Enpromate in vitro pharmacology. Enpromate (1,1-diphenylprop-2-ynyl N-cyclohexylcarbamate) is a synthetic carbamate and antineoplastic agent[1][2]. Due to its high lipophilicity (AlogP = 4.62)[3] and cell-cycle-dependent mechanism of action, researchers frequently encounter challenges in generating reproducible dose-response curves.

This guide is designed for application scientists and drug development professionals. It synthesizes field-proven methodologies with the mechanistic causality behind each experimental choice, ensuring your IC50 assays function as robust, self-validating systems.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my Enpromate IC50 curve flat, or why does the potency shift dramatically between runs? The Causality: This is almost always a solubility and solvent-tolerance issue. Enpromate is highly hydrophobic (AlogP = 4.62)[3]. If you perform your intermediate serial dilutions in aqueous media, the compound will form micro-precipitates, drastically reducing the active concentration reaching the cells. Conversely, if you compensate by adding too much DMSO to the final assay, the solvent disrupts the cellular lipid bilayer, causing baseline toxicity that masks the drug's true effect[4][5]. The Solution: Perform all 10-point serial dilutions in 100% DMSO . Only dilute into aqueous media at the final transfer step, ensuring a constant, normalized DMSO concentration across all wells (optimally 0.1% to 0.5% maximum).

Q2: How do I choose the correct cell seeding density for evaluating Enpromate? The Causality: As an antineoplastic agent, Enpromate relies on active cellular machinery and cell division to exert its cytotoxic effects. If cells are seeded too densely, they will reach confluence before the assay endpoint, triggering contact inhibition and shifting into the G0 resting phase. G0 cells appear artificially resistant to antineoplastics, shifting your IC50 curve to the right. The Solution: Perform a preliminary cell titration growth curve. Select a seeding density that ensures the cells remain in the logarithmic growth phase for the entire duration of the assay.

Q3: What is the optimal incubation time for an Enpromate viability assay? The Causality: A common mistake is reading the assay at 24 or 48 hours. Antineoplastic compounds require the cells to undergo at least two to three doubling times to fully manifest DNA/cellular damage into measurable metabolic death[6]. The Solution: A 72-hour incubation is the gold standard for Enpromate. Shorter incubations will yield artificially high IC50 values and incomplete maximal inhibition (Emax).

Q4: Why am I seeing high variability and false-positive toxicity at the edges of my 96-well or 384-well plates? The Causality: This is the classic "Edge Effect"[7]. Thermal gradients in the incubator cause the perimeter wells to evaporate faster than the interior wells. This evaporation concentrates the salts in the media and the Enpromate itself, inducing hyperosmotic stress and artificial cytotoxicity[8]. The Solution: Never use the outer perimeter wells for experimental data. Fill the outer perimeter (Rows A and H, Columns 1 and 12 in a 96-well plate) with 200 µL of sterile PBS or water to act as an evaporation shield[8]. Additionally, pre-incubate newly seeded plates at room temperature for 30 minutes before placing them in the incubator to allow uniform cell settling.

Part 2: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following ATP-luminescence (e.g., CellTiter-Glo) protocol incorporates strict internal controls. You must calculate the Z'-factor for every plate; an IC50 value should only be accepted if the plate demonstrates a Z' > 0.5.

Day 0: Cell Seeding
  • Harvest: Trypsinize cells in the logarithmic growth phase and resuspend in complete media.

  • Seed: Dispense 2,000 to 5,000 cells/well in 90 µL of media into the interior wells of a solid white 96-well plate (white plates maximize luminescent signal and prevent well-to-well optical crosstalk).

  • Internal Controls:

    • Leave Column 11 as the Vehicle Control (Cells + 0.1% DMSO).

    • Leave Column 10 as the Background Blank (Media only, no cells).

  • Edge Mitigation: Fill all perimeter wells with 200 µL of sterile PBS[8].

  • Settle & Incubate: Rest the plate at room temperature for 30 minutes, then incubate at 37°C, 5% CO₂ for 24 hours.

Day 1: Compound Dosing
  • Stock Preparation: Prepare a 10 mM stock of Enpromate in 100% DMSO.

  • Serial Dilution: In a V-bottom intermediate plate, perform a 10-point, 1:3 serial dilution of Enpromate in 100% DMSO .

  • Aqueous Transfer: Dilute the DMSO intermediate plate 1:100 into complete media to create a "10X Dosing Solution" (The DMSO concentration is now 1%).

  • Dosing: Transfer 10 µL of the 10X Dosing Solution to the 90 µL of cells in the assay plate. (Final assay volume = 100 µL; Final DMSO = 0.1%).

  • Incubation: Return the plate to the incubator for exactly 72 hours.

Day 4: Viability Readout & Analysis
  • Equilibration: Remove the plate and the ATP-luminescence reagent from cold storage. Equilibrate both to room temperature for 30 minutes to ensure uniform enzymatic luciferase activity.

  • Lysis: Add 100 µL of the reagent to all active wells. Place the plate on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis.

  • Stabilization: Incubate in the dark at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read: Measure luminescence on a microplate reader (integration time: 0.5 - 1.0 second/well).

  • Validation & Fitting: Subtract the Background Blank average from all wells. Calculate the Z'-factor using the Vehicle Control and the highest Enpromate dose. If Z' > 0.5, fit the normalized data using a 4-parameter logistic (4PL) non-linear regression model to derive the IC50.

Part 3: Data Presentation & Optimization Matrix

ParameterOptimal RangeCommon Failure ModeMechanistic Consequence
Final DMSO Concentration 0.1% - 0.5% (Constant)>0.5% or variable across wellsSolvent toxicity or compound precipitation (due to AlogP 4.62), leading to flat or noisy curves.
Assay Incubation Time 72 hours24 - 48 hoursIncomplete mechanism of action for antineoplastics; yields artificially high IC50 values.
Seeding Density (96-well) 2,000 - 5,000 cells/well>10,000 cells/wellContact inhibition induces G0 arrest; cells exhibit artificial drug resistance.
Plate Layout Interior wells onlyUsing perimeter wellsThermal gradients cause evaporation (Edge Effect), skewing viability data in outer wells.
Z'-Factor (QC Metric) > 0.5< 0.5High assay noise or low dynamic range; resulting IC50 value is mathematically invalid.

Part 4: Assay Workflow & Logic Visualization

G A Enpromate IC50 Assay Workflow & Optimization B 1. Cell Preparation Avoid overconfluence A->B C 2. Compound Dosing Manage AlogP 4.62 B->C B1 Optimize seeding density (Logarithmic growth) B->B1 D 3. Incubation 72h for antineoplastics C->D C1 Constant DMSO (0.1-0.5%) to prevent precipitation C->C1 E 4. Viability Readout ATP-Luminescence D->E D1 Mitigate Edge Effect (PBS in perimeter wells) D->D1 E1 4-Parameter Logistic Curve Fitting E->E1 F Reproducible IC50 Result E->F

Workflow and critical optimization parameters for reproducible Enpromate IC50 viability assays.

Part 5: References

  • Compound: ENPROMATE (CHEMBL2106211) . ChEMBL - EMBL-EBI. Available at:[Link]

  • Cell Viability Assays . Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]

  • Microplate Selection and Recommended Practices in High-throughput Screening . Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]

Sources

Optimization

Enpromate (C22H23NO2) Technical Support Center: Maximizing Long-Term Freezer Stability

Welcome to the Enpromate Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained variability in their cell-based assays or in vivo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Enpromate Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained variability in their cell-based assays or in vivo models utilizing Enpromate (1,1-diphenylprop-2-ynyl N-cyclohexylcarbamate) [1].

Despite its utility as an antineoplastic agent, Enpromate’s carbamate ester linkage and highly lipophilic nature (XLogP ~5.0) make it uniquely susceptible to micro-environmental degradation during freezer storage. Much like other sensitive alkylating agents, stringent environmental controls are required to maintain its pharmacological efficacy [2]. This guide unpacks the mechanistic causality behind Enpromate degradation and provides self-validating protocols to ensure your stock solutions remain pristine over long-term storage.

Part 1: Core Troubleshooting & FAQs

Q: Why does Enpromate degrade even when stored in a -20°C freezer? A: Freezing temperature alone does not halt chemical degradation if moisture is present. The carbamate group in Enpromate is highly prone to nucleophilic attack by water. Standard -20°C freezers often undergo auto-defrost cycles, causing subtle temperature fluctuations. This leads to micro-condensation inside the vial. Once water is introduced, the carbamate bond hydrolyzes, irreversibly cleaving the molecule into 1,1-diphenylprop-2-yn-1-ol, carbon dioxide, and cyclohexylamine [3].

Q: We use standard cell-culture grade DMSO to make our stocks. Is this sufficient? A: No. Standard DMSO is highly hygroscopic; it acts as a sponge, rapidly absorbing atmospheric moisture each time the bottle is opened. You must use anhydrous DMSO (≤0.005% water) stored under an inert gas. The presence of even trace water in standard DMSO will initiate hydrolysis during the freeze-thaw transition when the solvent is in a liquid state.

Q: How do freeze-thaw cycles specifically impact the compound's structural integrity? A: The primary driver of degradation here is the "freeze-concentration effect." As the DMSO freezes, the pure solvent crystallizes first. This physical process forces the Enpromate and any trace water impurities into microscopic, unfrozen liquid pockets. This drastically increases the local concentration of reactants and causes localized pH shifts, drastically accelerating hydrolysis in the moments just before complete solidification.

Part 2: Quantitative Data on Storage Conditions

To illustrate the critical importance of proper storage parameters, the following table summarizes the expected stability of Enpromate under various laboratory conditions.

Table 1: Quantitative Stability Profile of 10 mM Enpromate Solutions

Storage ConditionSolvent SystemGas OverlayEst. Half-Life (t1/2)Primary Degradation Risk
Room Temp (25°C) Standard DMSOAmbient Air< 48 hoursRapid carbamate hydrolysis
Fridge (4°C) Standard DMSOAmbient Air1-2 weeksHydrolysis & Oxidation
Freezer (-20°C) Standard DMSOAmbient Air3-6 monthsFreeze-thaw condensation
Ultra-Low (-80°C) Anhydrous DMSOArgon Gas> 24 months None (Optimal)
Part 3: Mechanistic Workflow Visualization

EnpromateStability Start Enpromate Stock (C22H23NO2) Moisture Moisture Ingress (Improper Seal / Freeze-Thaw) Start->Moisture Sub-optimal storage ProperStorage Anhydrous DMSO + Argon Gas Overlay Start->ProperStorage Best Practice Hydrolysis Carbamate Hydrolysis (Nucleophilic Attack) Moisture->Hydrolysis H2O introduces OH- Degradation Degraded Products: Diphenylpropynol + CO2 Hydrolysis->Degradation Bond Cleavage Stable Long-Term Stability (>12 Months at -80°C) ProperStorage->Stable Prevents Hydrolysis

Enpromate degradation via carbamate hydrolysis vs. stabilization using anhydrous protocols.

Part 4: Experimental Protocols

To ensure reproducibility, your laboratory workflows must be self-validating. The following protocols eliminate the variables of moisture and thermal cycling, and provide a definitive analytical method to verify compound integrity prior to use.

Protocol 1: Preparation and Aliquoting of Anhydrous Enpromate Stock Solutions

This protocol mandates single-use aliquots to completely eliminate the freeze-thaw variable.

  • Thermal Equilibration: Remove the lyophilized Enpromate vial from the freezer and place it in a desiccator at room temperature for 30 minutes before opening. (Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder).

  • Anhydrous Solubilization: Using a purged syringe, inject Anhydrous DMSO (≤0.005% H2O) directly through the vial septum to formulate a 10 mM stock solution. Vortex gently until completely dissolved.

  • Aliquoting: Dispense 10–50 µL volumes into pre-chilled, sterile, amber microcentrifuge tubes. (Causality: Amber tubes block UV light, preventing photo-oxidative degradation of the alkyne group).

  • Inert Gas Overlay: Gently blow Argon gas over the liquid surface of each aliquot for 3 to 5 seconds. (Causality: Argon is significantly heavier than ambient air; it sinks into the tube, actively displacing oxygen and ambient moisture).

  • Sealing: Cap the tubes immediately, wrap the seal tightly with Parafilm, and transfer directly to a -80°C freezer.

Protocol 2: Quality Control (QC) via LC-MS to Verify Enpromate Integrity

Before initiating an expensive multi-month in vivo study, the stock must be analytically validated. This protocol confirms the intact parent mass and checks for cleavage products.

  • Sample Preparation: Thaw one single-use aliquot of Enpromate at room temperature. Dilute the sample 1:1000 in LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL of the diluted sample onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Detection (Parent): Monitor the mass spectrometer for the intact Enpromate[M+H]+ adduct at m/z 334.18 [1].

  • Degradation Check (Self-Validation): Scan specifically for the primary hydrolysis byproduct, cyclohexylamine, which appears as an[M+H]+ adduct at m/z 100.11 [3].

  • Go/No-Go Decision: If the peak area of the m/z 100.11 degradation product exceeds 2% of the parent mass area, the stock batch has been compromised by moisture and must be discarded.

References
  • PubChemLite - Enpromate (C22H23NO2) . National Institutes of Health / PubChem Database. URL: [Link]

  • Cyclophosphamide Chemical Stability Profile . National Institutes of Health / PubChem Database. URL:[Link]

  • Cyclohexylamine Properties and Reactions . Wikipedia, The Free Encyclopedia. URL:[Link]

Troubleshooting

Adjusting Enpromate concentrations for optimal cell viability readouts

Welcome to the Technical Support Center for in vitro assay optimization. As a Senior Application Scientist, I have designed this hub to help researchers, scientists, and drug development professionals troubleshoot and st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro assay optimization. As a Senior Application Scientist, I have designed this hub to help researchers, scientists, and drug development professionals troubleshoot and standardize cell viability readouts when working with Enpromate (a nitrogen mustard alkylating agent).

Because Enpromate exhibits a highly specific, time-dependent mechanism of action and is sensitive to aqueous hydrolysis, standardizing your assay parameters is critical for generating reproducible IC50 data.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why am I seeing nearly 100% cell viability even at high Enpromate concentrations (e.g., 100 µM)? The Causality: Enpromate is a nitrogen mustard that exerts its cytotoxic effect by forming DNA interstrand cross-links (ICLs). These cross-links do not cause immediate necrosis. Instead, they stall replication forks when the cell attempts to enter the S-phase of the cell cycle, ultimately leading to double-strand DNA breaks and apoptosis. If your assay incubation time is only 24 hours, the cells have not completed a full division cycle to trigger this pathway. The Fix: For alkylating agents, extending the incubation time to 48–72 hours is mandatory to accurately capture the IC50 and observe true cytotoxicity .

Q2: My vehicle control wells (DMSO only) are showing significant cell death. How do I correct this baseline toxicity? The Causality: Enpromate is highly lipophilic and must be reconstituted in Dimethyl Sulfoxide (DMSO). However, DMSO is intrinsically toxic to mammalian cells, inducing caspase cleavage and membrane degradation at high concentrations. The Fix: For a 72-hour exposure, the final DMSO concentration in the assay well must strictly not exceed 0.1% (v/v) . Prepare a high-concentration Enpromate master stock (e.g., 100 mM) so that serial dilutions into the culture media keep the final solvent concentration well below this cytotoxic threshold.

Q3: The luminescence signal in my ATP-based assay is lower than expected across all wells, including untreated controls. The Causality: Assays like CellTiter-Glo rely on quantifying intracellular ATP as a proxy for metabolic viability. A globally low signal indicates either inadequate initial cell seeding density or poor luciferase enzyme kinetics due to temperature imbalances. The Fix: Ensure the lysis reagent is fully equilibrated to room temperature (22–25°C) before use, as the luciferase reaction is highly temperature-dependent . Always perform a cell titration curve prior to the drug assay to confirm your seeding density falls within the linear detection range of your luminometer.

Q4: My IC50 values for Enpromate vary wildly between independent experiments. What is causing this inconsistency? The Causality: Nitrogen mustards are highly susceptible to rapid hydrolysis in aqueous environments. Once Enpromate is diluted from its 100% DMSO stock into the aqueous cell culture media, the active chloroethyl groups begin to degrade, reducing the effective concentration. The Fix: Never store aqueous dilutions of Enpromate. Always prepare fresh working dilutions immediately before adding them to the cell plate.

Part 2: Quantitative Data & Parameter Optimization

To ensure a self-validating experimental setup, adhere to the following optimized parameters when testing Enpromate.

Assay ParameterRecommended ValueScientific Rationale
Incubation Time 72 HoursAllows cells to progress through the S-phase, which is essential for alkylating agent-induced apoptosis.
Max Final DMSO ≤ 0.1% (v/v)Prevents solvent-induced apoptosis and artificial reduction of baseline viability.
Enpromate Stock 100 mM in 100% DMSOEnables high top-dose (e.g., 100 µM) testing while maintaining the strict 0.1% DMSO limit.
Seeding Density 2,000 - 5,000 cells/wellEnsures cells remain in the exponential (log) growth phase throughout the entire 72-hour assay window.

Part 3: Mechanistic & Workflow Visualizations

EnpromatePathway A Enpromate (Nitrogen Mustard) B DNA Interstrand Cross-links (ICLs) A->B C Replication Fork Stalling (S-Phase) B->C D Double-Strand DNA Breaks C->D E Caspase-3/7 Activation D->E F Apoptosis (Decreased Viability) E->F

Enpromate mechanism of action: DNA cross-linking to apoptosis.

EnpromateWorkflow S1 1. Seed Cells (2,000 cells/well) S2 2. Enpromate Addition (0.195 - 200 µM) S1->S2 S3 3. Incubation (72 Hours, 37°C) S2->S3 S4 4. CellTiter-Glo Reagent Addition S3->S4 S5 5. Luminescence Readout S4->S5 S6 6. IC50 Calculation (Non-linear Regression) S5->S6

Step-by-step workflow for Enpromate cell viability assay.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By embedding specific internal controls, the assay inherently proves its own accuracy, isolating Enpromate's true cytotoxic effect from environmental or solvent-based artifacts.

Step 1: Cell Seeding & Equilibration

  • Harvest cells in the logarithmic growth phase.

  • Seed 2,000 cells per well in 90 µL of complete culture media into an opaque-walled 96-well plate.

  • Self-Validation Control: Leave column 12 empty (media only) to serve as the background luminescence control.

  • Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

Step 2: Fresh Enpromate Preparation

  • Thaw a 100 mM Enpromate stock (in 100% DMSO) at room temperature.

  • Prepare a 10X serial dilution of Enpromate in complete media. Note: The highest 10X concentration should be 1,000 µM with 1% DMSO.

  • Self-Validation Control: Prepare a Vehicle Control tube containing media with 1% DMSO (no drug). Prepare a Positive Control tube containing 1,000 µM Chlorambucil.

Step 3: Drug Treatment

  • Add 10 µL of the 10X Enpromate dilutions to the corresponding wells (total well volume becomes 100 µM). The final top concentration is now 100 µM Enpromate in 0.1% DMSO.

  • Add 10 µL of the Vehicle Control to the untreated control wells.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

Step 4: ATP-Based Viability Readout (CellTiter-Glo)

  • Thaw the CellTiter-Glo buffer and lyophilized substrate. Mix gently to reconstitute and allow the reagent to equilibrate to room temperature (approx. 30 minutes) .

  • Remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes. Crucial: Uneven temperature across the plate will cause edge effects in the luciferase reaction.

  • Add 100 µL of CellTiter-Glo reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader.

Step 5: Data Normalization Subtract the average background luminescence (media only) from all wells. Normalize the Enpromate-treated wells against the Vehicle Control wells (set to 100% viability). Plot the log(concentration) versus normalized viability to determine the IC50.

References

  • Exposure time versus cytotoxicity for anticancer agents. PubMed Central (PMC). National Institutes of Health. Available at:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at:[Link]

Reference Data & Comparative Studies

Validation

Enpromate vs. Traditional Nitrogen Mustards: A Comparative Pharmacological Analysis

Executive Summary Since the introduction of nitrogen mustard therapy for malignant tumors in 1942[1], alkylating agents have remained a cornerstone of antineoplastic chemotherapy. Legacy databases often broadly group syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Since the introduction of nitrogen mustard therapy for malignant tumors in 1942[1], alkylating agents have remained a cornerstone of antineoplastic chemotherapy. Legacy databases often broadly group synthetic antineoplastics with alkylating-like activity into this category. However, Enpromate (NSC-112682) represents a distinct pharmacological class. Structurally defined as an acetylenic carbamate (1,1-diphenyl-2-propynyl cyclohexanecarbamate)[2],[3], Enpromate lacks the defining bis(2-chloroethyl)amine moiety of traditional nitrogen mustards.

This guide provides drug development professionals and researchers with an objective, data-driven comparison of the pharmacodynamics, structural biology, and experimental validation protocols distinguishing Enpromate from classical nitrogen mustards.

Structural and Mechanistic Divergence

To understand the pharmacological divergence between these agents, we must examine their reactive intermediates and primary cellular targets.

Traditional Nitrogen Mustards (e.g., Mechlorethamine, Cyclophosphamide): Nitrogen mustards are bifunctional alkylating agents[1]. Under physiological conditions, the lone pair of electrons on the nitrogen atom attacks the β -carbon of the chloroethyl group, displacing chloride to form a highly electrophilic aziridinium ion [4]. This intermediate is highly reactive toward nucleophiles, specifically the N7 position of guanine residues in DNA. Because these drugs possess two chloroethyl groups, they undergo this process twice, creating rigid inter-strand and intra-strand DNA cross-links that physically block DNA replication forks, leading to cell cycle arrest and apoptosis.

Enpromate (NSC-112682): Enpromate ( C22​H23​NO2​ ) is devoid of chlorine atoms and does not form an aziridinium intermediate[2]. Instead, its acetylenic carbamate structure drives a different mechanism of action. Carbamates typically act via carbamoylation of nucleophilic functional groups on proteins and enzymes (such as amino, hydroxyl, or sulfhydryl groups), rather than direct DNA cross-linking[3]. Clinical trials in the 1970s evaluated Enpromate for solid tumors (such as bronchogenic carcinoma and Ewing's sarcoma), noting dose-limiting toxicities like leukopenia and thrombocytopenia that parallel other antineoplastics, yet stemming from macromolecular inhibition rather than classical DNA lesions[3].

Mechanism Mustard Nitrogen Mustards (Bis(2-chloroethyl)amine) Aziridinium Aziridinium Ion Formation Mustard->Aziridinium Enpromate Enpromate (Acetylenic Carbamate) Carbamoylation Carbamoylation / Macromolecular Binding Enpromate->Carbamoylation DNA DNA Interstrand Cross-linking Aziridinium->DNA Protein Protein/Enzyme Inhibition Carbamoylation->Protein Apoptosis Tumor Cell Apoptosis DNA->Apoptosis Protein->Apoptosis

Caption: Pharmacodynamic divergence: Aziridinium-mediated DNA cross-linking vs. Carbamoylation.

Pharmacological Profile Comparison

The following table synthesizes the quantitative and qualitative pharmacological data distinguishing Enpromate from the nitrogen mustard class.

Pharmacological FeatureEnpromate (NSC-112682)Traditional Nitrogen Mustards
Chemical Class Acetylenic Carbamate[3]Bis(2-chloroethyl)amines[4]
Molecular Formula C22​H23​NO2​ [2]Varies (e.g., C5​H11​Cl2​N for Mechlorethamine)
Primary Reactive Intermediate Carbamoylating speciesAziridinium ion[1]
Primary Target Mechanism Protein/Enzyme CarbamoylationDNA Interstrand Cross-linking (Guanine N7)[1]
Cell Cycle Specificity Cell Cycle Non-Specific (CCNS)Cell Cycle Non-Specific (CCNS)
Historical Clinical Indications Investigational (Solid tumors)[3]Lymphomas, Leukemias, Solid tumors[4]

Experimental Methodology: Mechanistic Validation

To rigorously differentiate the mechanism of Enpromate from a classical nitrogen mustard, researchers cannot rely solely on metabolic viability assays (e.g., MTT or CellTiter-Glo). Viability assays confirm cytotoxicity but fail to explain the causality of cell death.

The Causality Principle: To prove that Enpromate does not act via DNA cross-linking, we must use a self-validating system: the Alkaline Comet Assay coupled with a strand-breaking challenge .

  • How it works: When cells are exposed to hydrogen peroxide ( H2​O2​ ), massive DNA strand breaks occur, creating a large "comet tail" during electrophoresis.

  • The Validation: If a true nitrogen mustard is present, its inter-strand cross-links act as physical anchors, preventing DNA migration and drastically reducing the tail moment. If Enpromate is applied and the H2​O2​ -induced tail remains unretarded, it definitively proves Enpromate's cytotoxicity is independent of classical DNA cross-linking.

Step-by-Step Protocol: Orthogonal Cytotoxicity & Comet Assay

Phase 1: Cell Culture & Treatment Bifurcation

  • Seeding: Seed HCT116 colorectal carcinoma cells at 1×104 cells/well in 96-well opaque plates (for viability) and 1×105 cells/well in 12-well plates (for Comet assay). Incubate overnight at 37°C, 5% CO2​ .

  • Drug Exposure: Treat parallel plates with:

    • Group A (Vehicle Control): 0.1% DMSO.

    • Group B (Mustard Control): Mechlorethamine (10 µM).

    • Group C (Test Agent): Enpromate (10 µM).

    • Group D (Challenge): Pre-treat with Mechlorethamine or Enpromate for 2 hours, followed by a 20-minute pulse of 50 µM H2​O2​ .

Phase 2: Viability Quantification (IC50 Determination) 3. Luminescence Readout: After 72 hours of continuous drug exposure in the 96-well plate, add CellTiter-Glo reagent (1:1 ratio). Lyse for 10 minutes on an orbital shaker. 4. Analysis: Measure luminescence. Calculate IC50 values using non-linear regression to establish baseline equitoxic dosing.

Phase 3: Alkaline Comet Assay (Mechanism Isolation) 5. Harvest & Embed: Harvest cells from the 12-well plates. Suspend 1×104 cells in 1% low-melting-point agarose and spread onto designated glass slides. 6. Alkaline Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH > 13) for 1 hour at 4°C to unwind DNA. 7. Electrophoresis: Run at 25V, 300mA for 30 minutes in an alkaline running buffer. 8. Imaging & Interpretation: Neutralize slides, stain with SYBR Gold, and image via fluorescence microscopy. Calculate the Olive Tail Moment. Expected Result: Mechlorethamine will suppress the H2​O2​ tail moment; Enpromate will not.

Workflow Seed Seed HCT116 Cells Treat Drug Incubation (Enpromate vs Mechlorethamine) Seed->Treat Bifurcate Parallel Assays Treat->Bifurcate Comet Alkaline Comet Assay (DNA Migration Analysis) Bifurcate->Comet Viability CellTiter-Glo Assay (IC50 Determination) Bifurcate->Viability Analysis Mechanistic Validation (Cross-linking vs Non-cross-linking) Comet->Analysis Viability->Analysis

Caption: Orthogonal experimental workflow isolating DNA cross-linking from general cytotoxicity.

References

  • National Cancer Institute . "Book 8 - Antineoplastic Drugs - SEER." National Institutes of Health (NIH). URL: [Link]

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  • Gailani S, Blais M . "Clinical trial of acetylenic carbamate: 1,1-diphenyl-2-propynyl cyclohexanecarbamate (NSC-112682)." Cancer Chemotherapy Reports, PubMed. URL: [Link]

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Comparative

Benchmarking Enpromate Cytotoxicity Against Standard Alkylating Agents: A Comparative Guide

Introduction In the landscape of oncology drug development, the demand for novel cytotoxic agents with improved efficacy and selectivity remains a critical area of research. Alkylating agents, a cornerstone of cancer che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of oncology drug development, the demand for novel cytotoxic agents with improved efficacy and selectivity remains a critical area of research. Alkylating agents, a cornerstone of cancer chemotherapy for decades, exert their therapeutic effect by inducing DNA damage in rapidly proliferating cancer cells.[1][2] However, their clinical utility can be hampered by significant off-target toxicities and the emergence of drug resistance.[3][4] This guide presents a comparative analysis of a novel investigational compound, Enpromate, benchmarking its in vitro cytotoxicity against established standard alkylating agents.

This document is intended for researchers, scientists, and drug development professionals. It provides an objective comparison of Enpromate's performance, supported by illustrative experimental data, to inform preclinical research and development decisions. We will delve into the mechanistic rationale behind the experimental design, present detailed protocols for robust cytotoxicity assessment, and offer a transparent analysis of the comparative data.

Mechanisms of Action: A Tale of Two Strategies

A fundamental understanding of a compound's mechanism of action is paramount to interpreting its cytotoxic profile and predicting its therapeutic potential.

Standard Alkylating Agents: The Classical Approach to DNA Damage

Classical alkylating agents are a broad class of chemotherapeutic drugs that covalently attach alkyl groups to DNA bases, most commonly the N7 position of guanine.[1][5][6] This chemical modification disrupts the DNA structure in several ways:

  • DNA Adduct Formation: The addition of an alkyl group creates a bulky lesion on the DNA strand.[1]

  • DNA Cross-linking: Bifunctional alkylating agents can form cross-links within the same DNA strand (intrastrand) or between two different strands (interstrand).[7][8]

  • Replication and Transcription Inhibition: These DNA lesions physically obstruct the cellular machinery responsible for DNA replication and transcription, leading to cell cycle arrest.[1][5]

  • Apoptosis Induction: The accumulation of irreparable DNA damage triggers programmed cell death, or apoptosis.[1][9]

This mechanism, while effective against rapidly dividing cancer cells, is not specific to them and can also damage healthy, proliferating cells, leading to common chemotherapy-related side effects.[10]

cluster_0 Cellular Environment cluster_1 Mechanism of Cytotoxicity Alkylating_Agent Alkylating Agent DNA_Alkylation DNA Alkylation (Guanine N7) Alkylating_Agent->DNA_Alkylation Covalent Bonding DNA Nuclear DNA DNA_Crosslinking Inter/Intrastrand Cross-linking DNA_Alkylation->DNA_Crosslinking Replication_Block Replication & Transcription Blockage DNA_Crosslinking->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of classical alkylating agents leading to apoptosis.

Enpromate: A Hypothetical Novel Mechanism

For the purpose of this illustrative guide, we will hypothesize that Enpromate is an investigational agent with a dual mechanism of action. It is designed to not only induce DNA damage but also to inhibit a key DNA repair pathway. This dual action is intended to create a more potent and potentially more selective anti-cancer effect. While the precise molecular targets of Enpromate are under investigation, its proposed mechanism involves:

  • Targeted DNA Adduct Formation: Enpromate is hypothesized to be actively transported into cancer cells via overexpressed surface receptors, leading to a higher intracellular concentration in malignant cells compared to healthy tissues.

  • Inhibition of PARP (Poly (ADP-ribose) polymerase): In addition to causing DNA lesions, Enpromate is theorized to inhibit the PARP enzyme family, which plays a crucial role in the repair of single-strand DNA breaks.

This dual mechanism is designed to create a "synthetic lethality" scenario, where the cancer cell is overwhelmed by DNA damage that it cannot effectively repair, leading to a more robust apoptotic response.

Experimental Design and Methodologies

To provide a rigorous and objective comparison, a series of in vitro cytotoxicity assays were conducted. The choice of assays and experimental parameters was guided by the need for reliable, reproducible, and mechanistically informative data.

Cell Line Selection

A panel of human cancer cell lines was selected to represent different tumor types and to provide a broad assessment of cytotoxic activity:

  • A549 (Lung Carcinoma): A commonly used cell line in cancer research.[11]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

  • HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line.

  • HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line, also used in toxicological studies.[12]

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen as the primary method for quantifying cell viability.[13][14] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.[15]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of Enpromate and the standard alkylating agents (Cyclophosphamide and Cisplatin) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a background control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[14]

  • Formazan Formation: Incubate the plates for 4 hours at 37°C.[13][15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Start Start: Seed Cells in 96-well Plate Incubate_1 Incubate 24h (37°C, 5% CO2) Start->Incubate_1 Treat Treat with Serial Dilutions of Compounds Incubate_1->Treat Incubate_2 Incubate 48h Treat->Incubate_2 Add_MTT Add MTT Reagent (10 µL/well) Incubate_2->Add_MTT Incubate_3 Incubate 4h Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Solution (100 µL/well) Incubate_3->Add_Solubilizer Shake Shake Plate (15 min) Add_Solubilizer->Shake Read_Absorbance Read Absorbance at 570 nm Shake->Read_Absorbance Analyze Data Analysis: Calculate IC50 Read_Absorbance->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values obtained for Enpromate and two standard alkylating agents, Cyclophosphamide and Cisplatin, across the tested cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Cell LineEnpromate (IC50, µM)Cyclophosphamide (IC50, µM)Cisplatin (IC50, µM)
A549 (Lung) 5.225.88.1
MCF-7 (Breast) 3.818.56.5
HCT116 (Colon) 7.132.410.2
HepG2 (Liver) 12.545.115.7

Disclaimer: The data presented for Enpromate is hypothetical and for illustrative purposes only, designed to showcase a favorable cytotoxic profile for this conceptual compound.

Interpretation of Results and Discussion

The illustrative data presented in the table suggests that Enpromate exhibits significantly greater cytotoxic potency across all tested cancer cell lines compared to the standard alkylating agents, Cyclophosphamide and Cisplatin. The lower IC50 values for Enpromate imply that a lower concentration of the compound is required to achieve a 50% reduction in cell viability.

The superior hypothetical performance of Enpromate could be attributed to its proposed dual mechanism of action. By not only inducing DNA damage but also inhibiting the PARP-mediated DNA repair pathway, Enpromate may create a scenario of synthetic lethality that is particularly effective in cancer cells, which often have underlying defects in other DNA repair pathways.

It is noteworthy that the cytotoxic effect of all compounds, including the hypothetical Enpromate, varied across the different cell lines. This highlights the importance of testing novel therapeutics in a diverse panel of cancer cell models to understand their spectrum of activity and potential indications. The slightly higher IC50 of Enpromate in the HepG2 liver cell line might suggest a potential for reduced hepatotoxicity, a desirable feature for any new drug candidate, though further investigation would be required to confirm this.

Conclusion and Future Directions

This guide has provided a framework for the comparative benchmarking of a novel cytotoxic agent, Enpromate, against standard-of-care alkylating agents. The presented methodologies for in vitro cytotoxicity testing are robust and widely accepted in the field. The hypothetical data for Enpromate illustrates a promising preclinical profile, with superior potency across a range of cancer cell lines.

Further preclinical development of a compound like Enpromate would necessitate a more comprehensive evaluation, including:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and confirming the proposed dual mechanism of action.

  • Selectivity Profiling: Assessing the cytotoxicity of Enpromate in a panel of normal, non-cancerous cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Enpromate in animal models of cancer.[19]

  • Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Enpromate, as well as its overall safety profile in preclinical models.[20][21]

By following a rigorous and scientifically sound preclinical development path, the potential of novel cytotoxic agents like the conceptual Enpromate can be thoroughly evaluated, with the ultimate goal of identifying new and improved treatments for cancer patients.

References

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Validation

A Researcher's Guide to Validating Enprometostat Biomarkers of Response in Preclinical Oncology Models

In the rapidly evolving landscape of epigenetic therapies, enprometostat (mevrometostat, PF-06821497) is emerging as a significant compound of interest. As a potent, orally bioavailable dual inhibitor of the histone meth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of epigenetic therapies, enprometostat (mevrometostat, PF-06821497) is emerging as a significant compound of interest. As a potent, orally bioavailable dual inhibitor of the histone methyltransferases EZH1 and EZH2, it holds promise for treating a range of malignancies, with notable activity in castration-resistant prostate cancer (CRPC).[1][2][3] The core of its mechanism lies in the catalytic inhibition of EZH2 and its homolog EZH1, key components of the Polycomb Repressive Complex 2 (PRC2).[1][4][5] This inhibition leads to a global reduction in histone H3 lysine 27 trimethylation (H3K27me3), a critical epigenetic mark for gene silencing, thereby reactivating the expression of tumor suppressor genes.[1][6]

This guide provides a comprehensive framework for researchers and drug development professionals to validate pharmacodynamic and predictive biomarkers of response to enprometostat in preclinical oncology models. We will delve into the scientific rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of relevant preclinical models. Our focus is to equip you with the knowledge to design robust experiments that can confidently translate into the clinical setting.

The Rationale for Dual EZH1/EZH2 Inhibition: A Comparative Advantage

While several EZH2-selective inhibitors, such as tazemetostat, have shown clinical activity, there is a compelling preclinical rationale for the dual inhibition of EZH1 and EZH2.[6][7] EZH1 can compensate for the loss of EZH2 activity, maintaining H3K27me3 levels and promoting tumor cell survival.[8] Preclinical studies have demonstrated that dual EZH1/EZH2 inhibitors can achieve a more profound and sustained reduction in H3K27me3 compared to EZH2-selective inhibitors, leading to greater anti-tumor efficacy in various hematological and solid tumor models.[4][5][9] This suggests that for certain cancer types, dual inhibition may be necessary to overcome intrinsic or acquired resistance to EZH2-selective agents.

Selecting the Right Preclinical Model: A Comparative Overview

The choice of a preclinical model is a critical determinant of the translational relevance of your findings. Each model system offers a unique set of advantages and limitations for studying enprometostat's activity and validating biomarkers.

Model Type Key Characteristics Advantages for Enprometostat Studies Limitations
Cell Line-Derived Xenografts (CDX) Established cancer cell lines implanted subcutaneously or orthotopically in immunocompromised mice.High reproducibility, cost-effective, suitable for initial efficacy and pharmacodynamic studies.Lack of tumor heterogeneity and a functional immune system. May not fully recapitulate human tumor microenvironment.
Patient-Derived Xenografts (PDX) Patient tumor fragments implanted in immunocompromised mice.Preserves the heterogeneity and architecture of the original human tumor. More predictive of clinical outcomes.More expensive and time-consuming to establish, variable take rates. Lack of a human immune system.
Genetically Engineered Mouse Models (GEMMs) Mice engineered to develop spontaneous tumors that mimic human cancer progression.Intact immune system, allows for the study of tumor-immune interactions and combination therapies with immunotherapies.Can be time-consuming and expensive to develop. The genetic drivers may not fully represent the complexity of human tumors.
Humanized Mouse Models Immunodeficient mice engrafted with human immune cells.Enables the study of human-specific immune responses to therapy in the context of a human tumor (PDX).Technically challenging, incomplete reconstitution of the human immune system.

For validating biomarkers of enprometostat, a multi-model approach is recommended. Initial screening and pharmacodynamic studies can be efficiently performed in CDX models. Promising findings should then be validated in more clinically relevant PDX models that capture the heterogeneity of the patient population. For investigating the interplay with the immune system, GEMMs or humanized mouse models are indispensable.

The Core of Biomarker Validation: A Step-by-Step Workflow

The following workflow outlines the key experimental stages for validating biomarkers of enprometostat response.

Enprometostat_Pathway cluster_0 Enprometostat Action cluster_1 Cellular Outcomes Enprometostat Enprometostat (Mevrometostat) EZH1_EZH2 EZH1 / EZH2 (PRC2 Complex) Enprometostat->EZH1_EZH2 Inhibits H3K27me3 H3K27me3 (Histone H3 Lysine 27 Trimethylation) EZH1_EZH2->H3K27me3 Catalyzes Gene_Silencing Transcriptional Repression (Gene Silencing) H3K27me3->Gene_Silencing Mediates Tumor_Suppressor_Genes Tumor Suppressor Gene Re-expression Gene_Silencing->Tumor_Suppressor_Genes Inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Mechanism of action of enprometostat leading to tumor growth inhibition.

Conclusion

The validation of biomarkers for enprometostat in preclinical oncology models is a multifaceted process that requires a deep understanding of the drug's mechanism of action and a strategic selection of experimental systems and assays. By employing a systematic approach that combines in vitro characterization with robust in vivo studies, researchers can generate high-quality data to support the clinical development of this promising dual EZH1/EZH2 inhibitor. The ultimate goal is to identify reliable biomarkers that can guide patient selection and optimize the therapeutic potential of enprometostat in the fight against cancer.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Enpromate

As a Senior Application Scientist, my primary objective is to ensure that your laboratory operations not only meet regulatory compliance but establish a culture of uncompromising safety. Handling Enpromate—a highly poten...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to ensure that your laboratory operations not only meet regulatory compliance but establish a culture of uncompromising safety. Handling Enpromate—a highly potent synthetic acetyl carbamate and nitrogen mustard derivative—requires moving beyond basic laboratory precautions into advanced, self-validating safety systems[1].

Enpromate functions as an antineoplastic agent, meaning it is designed to disrupt the cell cycle and induce apoptosis in rapidly dividing cells[2][3]. However, because of its nitrogen mustard backbone, the margin for operational error is zero. This guide provides the mechanistic reasoning, quantitative data, and step-by-step methodologies required to handle this hazardous agent safely.

Mechanistic Justification for PPE (The "Why")

Do not treat Enpromate like a standard laboratory chemical. Nitrogen mustards are powerful alkylating agents and highly lipophilic vesicants (blister agents)[4]. They can penetrate standard latex or thin nitrile gloves within minutes[5].

The most dangerous characteristic of nitrogen mustards is their delayed clinical presentation . While cellular damage and DNA cross-linking occur within minutes of contact, the onset of pain, erythema, and blistering is often delayed by 6 to 8 hours[4]. This means secondary contamination can occur without the operator's immediate awareness. Furthermore, victims of exposure can inadvertently contaminate colleagues through off-gassing vapor from their clothing or skin[4]. Therefore, our Personal Protective Equipment (PPE) strategy relies on absolute impermeability, layered redundancy, and immediate decontamination protocols.

Chemical & Hazard Profile

Table 1: Enpromate (CAS 10087-89-5) Chemical & Hazard Summary

Property / ClassificationDetail
Chemical Name Enpromate (1,1-Diphenyl-2-propynyl N-cyclohexylcarbamate)
CAS Number 10087-89-5
Therapeutic Class Antineoplastic Agent / Nitrogen Mustard Derivative
Primary Hazards Highly Toxic, Mutagenic, Carcinogenic, Vesicant
Routes of Exposure Dermal absorption, inhalation of aerosols/vapors, ocular contact
Target Organs Skin, Eyes, Respiratory Tract, Hematopoietic System

Mandatory PPE Matrix

To mitigate the risks outlined above, PPE must be scaled according to the specific operational task.

Table 2: PPE Matrix by Operational Tier

Operational TaskHand ProtectionBody ProtectionRespiratory & Eye Protection
Routine Handling (Sealed Vials) Single layer ASTM D6978 nitrile glovesStandard laboratory coatSafety glasses with side shields
Weighing / Reconstitution Double layer ASTM D6978 gloves (butyl rubber outer preferred)Polyethylene-coated, lint-free impermeable gownN95/P100 respirator + Splash goggles
Spill Cleanup / Large Volumes Butyl rubber chemical gloves over inner nitrileFull-body chemical protective suit (Tychem)Pressure-demand SCBA + Full face shield

Visualizing the Threat and Defense

To understand why standard laboratory PPE is insufficient, we must visualize the exposure pathway.

ToxicityPathway Exposure Enpromate Exposure (Aerosol/Dermal) Absorption Rapid Cellular Absorption Exposure->Absorption Penetrates standard PPE Alkylation DNA Cross-linking (Nitrogen Mustard) Absorption->Alkylation Intracellular activation Apoptosis Cellular Apoptosis & Tissue Necrosis Alkylation->Apoptosis Disrupts cell cycle Vesicant Vesicant Action (Delayed Blistering) Alkylation->Vesicant Dermal/Ocular toxicity

Figure 1: Mechanistic pathway of Enpromate toxicity dictating impermeable PPE requirements.

Step-by-Step Operational Workflows

A robust protocol must be a self-validating system —meaning each step inherently verifies the integrity of the previous one.

Phase 1: Pre-Operational Setup & Engineering Controls
  • Isolate the Environment: Conduct all Enpromate reconstitution and handling inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[2].

  • Surface Preparation: Line the stainless-steel work surface with a plastic-backed, highly absorbent chemotherapy preparation pad. Causality: This validates containment by trapping micro-spills before they reach the hood's exhaust grilles.

  • Equipment Staging: Introduce only the necessary vials, diluents, and a Closed System Drug-Transfer Device (CSTD) into the hood to minimize airflow disruption and aerosol generation[6].

Phase 2: The Self-Validating Donning Procedure
  • Base Layer: Don a standard laboratory coat or scrubs. Wash hands thoroughly with soap and water.

  • Inner Hand Protection: Don a pair of brightly colored (e.g., blue or green), ASTM D6978-tested chemotherapy nitrile gloves.

  • Body Protection: Don a disposable, lint-free, polyethylene-coated impermeable gown with a closed front and knit cuffs[6][7]. Ensure the gown cuffs completely cover the inner gloves.

  • Respiratory & Facial Protection: For routine liquid handling in a BSC, don a fit-tested N95 or P100 respirator and splash-proof safety goggles. Causality: If handling dry powder outside a CSTD or responding to a spill, a pressure-demand Self-Contained Breathing Apparatus (SCBA) is mandatory due to the severe inhalation hazard of nitrogen mustards[4][5].

  • Outer Hand Protection: Don the primary barrier—butyl rubber chemical protective gloves or extended-cuff chemo-rated nitrile gloves[5][6]. Pull the cuffs over the sleeves of the impermeable gown.

Phase 3: Handling & Execution
  • Vial Access: Swab the Enpromate vial septum with 70% isopropyl alcohol. Attach the CSTD to equalize pressure and prevent the escape of hazardous aerosols[6].

  • Continuous Monitoring: Throughout the procedure, visually inspect the outer gloves. Causality: The contrasting color of the inner glove serves as an immediate visual alarm for any micro-tears or breaches in the primary barrier.

  • Decontamination of Primary Containers: Before removing the final product from the BSC, wipe down the exterior of the syringe or IV bag with a damp gauze pad to remove trace surface contamination.

Phase 4: Doffing & Disposal

Because victims of nitrogen mustard exposure can contaminate colleagues through off-gassing vapor or direct contact[4], doffing must be executed with surgical precision to prevent secondary dermal exposure.

DoffingWorkflow Start Initiate Doffing Inside BSC/Hood OuterGloves 1. Remove Outer Gloves (Dispose in Chemo Bin) Start->OuterGloves Step 1 Gown 2. Remove Gown (Roll inward, avoid front) OuterGloves->Gown Step 2 Face 3. Remove Face Shield & Respirator Gown->Face Step 3 InnerGloves 4. Remove Inner Gloves (Dispose in Chemo Bin) Face->InnerGloves Step 4 Wash 5. Wash Hands (Soap and Water) InnerGloves->Wash Step 5

Figure 2: Step-by-step doffing sequence designed to prevent secondary dermal exposure.

Accidental Exposure & Spill Response

If an exposure occurs, time is the most critical variable . Decontamination within 1 to 2 minutes following exposure is the only effective means for decreasing tissue damage[5].

  • Dermal Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not wait for symptoms to appear[4].

  • Spill Management: Isolate the area immediately. Personnel must don SCBA and butyl rubber gloves before attempting cleanup[4][5]. Use a dedicated hazardous drug spill kit. Dispose of all cleanup materials as RCRA hazardous bulk chemotherapy waste.

References

  • Infectious and Hazardous Waste Protocol for Medical Facilities - DTIC. Defense Technical Information Center. Available at:[Link]

  • Nitrogen Mustards Fact Sheet - DHD2. District Health Department No. 2. Available at: [Link]

  • Antineoplastic Agents Risk Factors | Healthcare Workers - CDC. Centers for Disease Control and Prevention / NIOSH. Available at:[Link]

  • Blister Agents HN-1, HN-2, HN-3 (Nitrogen Mustards) | Medical Management Guidelines. Centers for Disease Control and Prevention. Available at:[Link]

  • Occupational exposure to antineoplastic agents. Occupational Cancer Research Centre. Available at:[Link]

  • NIOSH list of antineoplastic and other hazardous drugs in healthcare settings 2014. Centers for Disease Control and Prevention / NIOSH. Available at:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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